Product packaging for 2-Amino-3-bromo-5-fluorobenzoic acid(Cat. No.:CAS No. 259269-84-6)

2-Amino-3-bromo-5-fluorobenzoic acid

Cat. No.: B1273092
CAS No.: 259269-84-6
M. Wt: 234.02 g/mol
InChI Key: LTOCPZGBNWZMBA-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B1273092 2-Amino-3-bromo-5-fluorobenzoic acid CAS No. 259269-84-6

Properties

IUPAC Name

2-amino-3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCPZGBNWZMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381836
Record name 2-amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259269-84-6
Record name 2-amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 259269-84-6 , is a halogenated aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties on a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic substitution, amide bond formation, and cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various synthetic protocols. The compound is typically a white to light yellow or off-white solid.[2][4]

PropertyValueSource
CAS Number 259269-84-6[1][2][3]
Molecular Formula C7H5BrFNO2[1][2]
Molecular Weight 234.02 g/mol [1]
Appearance White to light yellow crystal powder[2]
Melting Point ~160 °C[2]
Boiling Point 344.0 ± 42.0 °C (Predicted)[2]
Density 1.877 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[2]
pKa 4.21 ± 0.10 (Predicted)[4]

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves the bromination of 2-amino-5-fluorobenzoic acid.[1] This electrophilic aromatic substitution is a well-established method for introducing a bromine atom onto an activated benzene ring.

Experimental Protocol

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Petroleum ether

Procedure:

  • Dissolve 2-amino-5-fluorobenzoic acid in acetic acid in a suitable reaction vessel.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[1] The molar ratio of NBS to the starting material should be slightly in excess (e.g., 1.1 equivalents).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or overnight.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a precipitate will form. Collect the solid product by filtration.[1]

  • Wash the filter cake with petroleum ether to remove any unreacted starting material and soluble impurities.[1]

  • Dry the collected solid under vacuum to obtain this compound as a beige or white solid.[1]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up & Isolation Start 2-Amino-5-fluorobenzoic acid Dissolution Dissolve at 0°C Start->Dissolution Solvent Acetic Acid Solvent->Dissolution Reaction Stir at Room Temperature (16h) Dissolution->Reaction Slow Addition of NBS Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Filtration Filter Precipitate Reaction->Filtration Washing Wash with Petroleum Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

  • Pharmaceutical Intermediates: This compound serves as a key building block for the synthesis of more complex pharmaceutical intermediates.[5] The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[6] Studies have indicated that derivatives of similar halogenated aminobenzoic acids may possess anticancer and antibacterial properties, highlighting their potential in drug research and development.[2]

  • Organic Synthesis: In organic synthesis, it is utilized as a starting material for creating a wide range of compounds.[2] The amino and carboxylic acid groups can be readily modified to form amides, esters, and other functional groups, while the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: This chemical is considered hazardous and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[2][7] Use in a well-ventilated area, such as a fume hood.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep it in a dark place under an inert atmosphere.[4]

Conclusion

This compound is a pivotal molecule in the landscape of synthetic chemistry. Its well-defined structure and versatile reactivity profile provide chemists with a powerful tool for the construction of novel compounds with potential applications in medicine and materials science. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-bromo-5-fluorobenzoic acid (CAS No. 259269-84-6), an important intermediate in organic synthesis. The information herein is intended to support research and development activities by providing key data and experimental context.

Core Physicochemical Data

This compound is a halogenated anthranilic acid derivative. Its physical and chemical characteristics are crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical compounds where it may serve as a key building block.[1][2] The compound typically appears as an off-white to light yellow or beige solid or crystalline powder.[1][3][4]

Quantitative analysis of its properties is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [3]
Melting Point 202-205 °C[4]
Boiling Point 344.0 ± 42.0 °C (Predicted at 760 mmHg)[1][3][4]
Density 1.877 ± 0.06 g/cm³ (Predicted)[1][4]
pKa 4.21 ± 0.10 (Predicted)[4]
Vapor Pressure 2.59E-05 mmHg at 25°C[1][3]
Refractive Index 1.644[1][3]
Solubility Soluble in ethanol and dichloromethane; almost insoluble in water.[1]
Appearance Off-white to yellow solid.[4]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

  • Mass Spectrometry (LC-MS): The electrospray ionization (ESI) mass spectrum shows a peak at m/z = 234 [M+H]⁺, confirming the molecular weight of the compound.[3]

  • ¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum, recorded in DMSO-d₆, displays the following characteristic peaks (δ in ppm): 12.72 (broad single peak, 1H, -COOH), 7.71 (double peak, J = 3.0 Hz, JH-F = 7.8 Hz, 1H), 7.55 (double peak, J = 3.0 Hz, JH-F = 9.4 Hz, 1H), and 6.76 (broad single peak, 2H, -NH₂).[4]

Synthesis and Experimental Workflows

The primary synthesis route for this compound involves the bromination of 2-Amino-5-fluorobenzoic acid.[4] This process is a key experimental workflow for researchers utilizing this compound as a starting material.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 2-Amino-5-fluorobenzoic acid B Bromination Reaction A->B Solvent Glacial Acetic Acid Solvent->B C Precipitate Formation B->C Reagent N-Bromosuccinimide (NBS) Reagent->B D Filtration & Washing (Petroleum Ether) C->D E This compound (Final Product) D->E

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

This protocol is based on the electrophilic bromination of an activated aromatic ring.

  • Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (e.g., 3.22 mmol, 500 mg) in a suitable volume of glacial acetic acid (e.g., 5 mL) in a reaction flask with stirring.[3][4]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (e.g., 3.55 mmol, 631 mg) portion-wise to the stirred solution.[3][4] The reaction can be initiated at 0°C and then allowed to proceed at room temperature.[3]

  • Reaction: Stir the reaction mixture at room temperature overnight (approximately 16 hours).[3][4]

  • Isolation: The product will precipitate out of the solution. Collect the resulting solid by vacuum filtration.[3][4]

  • Purification: Wash the collected precipitate with petroleum ether (e.g., 20 mL) to remove unreacted starting materials and by-products.[4]

  • Drying: Dry the final product to a constant weight. The resulting this compound is typically obtained as a clear beige or off-white solid and can often be used without further purification.[3][4]

The melting point is a crucial indicator of purity.

  • Sample Preparation: Place a small, dry sample of the crystalline compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus (e.g., Vernier Melt Station) to heat the sample slowly.[5]

  • Data Recording: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. A narrow melting range typically indicates high purity.[5][6]

This qualitative test helps in selecting appropriate solvents for reactions, purification, and analysis.

  • Preparation: Place a small amount (a few milligrams) of this compound into a series of test tubes.

  • Solvent Addition: Add approximately 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) to each tube.

  • Observation: Agitate the mixtures and observe whether the solid dissolves at room temperature. The compound is reported to be soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Analyze the mass spectrum for the [M+H]⁺ ion to confirm the molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[4]

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

    • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.[4]

References

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluorobenzoic acid: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Amino-3-bromo-5-fluorobenzoic acid, a key building block in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its molecular structure, spectroscopic profile, synthesis, and applications, with a focus on the rationale behind the scientific principles and methodologies.

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

This compound belongs to the class of halogenated anthranilic acids, which are privileged scaffolds in drug discovery. The presence of multiple functional groups—an amine, a carboxylic acid, and two different halogens—on a benzene ring provides a versatile platform for the synthesis of complex and biologically active molecules. The specific substitution pattern of this compound, with bromine and fluorine atoms, allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These attributes make this compound a valuable intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a bromine atom at position 3, a fluorine atom at position 5, and a carboxylic acid group at position 1.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂[1][2]
Molecular Weight 234.02 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point Approximately 160 °C[1]
Solubility Soluble in some organic solvents like ethanol and dichloromethane; almost insoluble in water.[1]
CAS Number 259269-84-6[2]

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, peer-reviewed ¹H and ¹³C NMR data for this compound are not widely available in the public domain. However, data for the regioisomeric compound, 2-amino-4-bromo-5-fluorobenzoic acid , can provide valuable insights into the expected chemical shifts and coupling constants.

Spectroscopic Data for 2-amino-4-bromo-5-fluorobenzoic acid:

NucleusChemical Shift (δ) / ppmMultiplicity and Coupling Constant (J)
¹H NMR (400 MHz, DMSO-d₆)7.62d, J = 9.6 Hz
7.21-6.5m
3.8-3.3br s
¹³C NMR (100 MHz, DMSO-d₆)170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5

Source: Organic Spectroscopy International[4]

For this compound, one would expect distinct signals in the aromatic region of the ¹H NMR spectrum, with characteristic couplings between the aromatic protons and the fluorine atom. The ¹³C NMR spectrum would show seven distinct carbon signals, with the carbon atoms attached to the electronegative halogens and the carboxyl group exhibiting characteristic downfield shifts.

Vibrational Spectroscopy (FT-IR and Raman)

A study by Xavier and Joe investigated the vibrational spectra of 2-amino-5-fluorobenzoic acid and its halogen-substituted derivatives, including the 3-bromo analog, using experimental FT-IR and Raman spectroscopy combined with DFT calculations.[5] Although the full dataset is not publicly accessible, the abstract indicates a detailed analysis of the vibrational modes.

Expected Characteristic IR Absorptions:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid.

  • C=O stretching: A strong absorption around 1670-1700 cm⁻¹ from the carboxylic acid carbonyl group.

  • C-F stretching: A strong band in the region of 1200-1300 cm⁻¹.

  • C-Br stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS)

While a published mass spectrum for this compound was not found in the reviewed literature, the expected mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). A high-resolution mass spectrometry (HRMS) analysis of the related 2-amino-4-bromo-5-fluorobenzoic acid showed an [M+H]⁺ ion at m/z 233.9551, consistent with the molecular formula C₇H₅BrFNO₂.[4] One would expect a similar accurate mass for this compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 2-amino-5-fluorobenzoic acid.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 2-Amino-5-fluorobenzoic acid E This compound A->E B N-Bromosuccinimide (NBS) B->E C Acetic Acid (Solvent) D Room Temperature

Caption: Synthesis of this compound.

Detailed Experimental Protocol
  • Dissolution: Dissolve 2-amino-5-fluorobenzoic acid in glacial acetic acid in a suitable reaction vessel.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours (e.g., overnight) to ensure complete conversion.

  • Work-up: The product often precipitates out of the reaction mixture. The solid can be collected by filtration and washed with a non-polar solvent like petroleum ether to remove any unreacted NBS and succinimide byproduct.

  • Purification: The crude product can be further purified by recrystallization if necessary.

This protocol is based on similar syntheses reported in the literature.[2]

Mechanistic Insights and Regioselectivity

The synthesis of this compound is an example of an electrophilic aromatic substitution reaction. The regioselectivity of the bromination is governed by the directing effects of the substituents on the benzene ring.

  • Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects.

  • Fluorine Atom (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In the case of 2-amino-5-fluorobenzoic acid, the powerful ortho, para-directing effect of the amino group dominates. The para position to the amino group is occupied by the fluorine atom. Therefore, the incoming electrophile (Br⁺) is directed to the available ortho position, which is C3. The deactivating nature of the carboxylic acid and fluorine at other positions further favors substitution at the C3 position.

Regioselectivity Start 2-Amino-5-fluorobenzoic acid OrthoPara_NH2 -NH2 group directs ortho and para Start->OrthoPara_NH2 Meta_COOH -COOH group directs meta Start->Meta_COOH OrthoPara_F -F group directs ortho and para Start->OrthoPara_F Dominant_Effect Dominant directing effect of the amino group OrthoPara_NH2->Dominant_Effect Meta_COOH->Dominant_Effect OrthoPara_F->Dominant_Effect Product Bromination occurs at the C3 position (ortho to -NH2) Dominant_Effect->Product

Caption: Factors influencing the regioselectivity of bromination.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. Its derivatives have shown potential as anticancer and antibacterial agents.[1] A significant area of application is in the development of androgen receptor (AR) antagonists for the treatment of prostate cancer.

Halogenated anthranilic acid derivatives have been identified as a novel chemical scaffold for inhibiting the transactivation of both wild-type and mutant androgen receptors. While specific drug candidates derived directly from this compound are not extensively documented in the public literature, the synthesis of potent AR antagonists often involves the use of similarly substituted anthranilic acid intermediates. The strategic placement of halogen atoms can enhance binding affinity and modulate the pharmacological properties of the final compounds.

The versatile functional groups of this compound allow for its incorporation into a wide range of heterocyclic systems, which are prevalent in medicinal chemistry. The amino group can be acylated or used in cyclization reactions, while the carboxylic acid can be converted to amides, esters, or other functional groups, providing a multitude of pathways for generating diverse compound libraries for drug screening.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Causes skin and eye irritation. May cause respiratory irritation.

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern of activating and deactivating groups, along with the presence of multiple reactive sites, allows for the controlled synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, regioselectivity, and spectroscopic properties is essential for its effective utilization in research and development. While more detailed public data on its spectroscopic characterization would be beneficial, the available information provides a solid foundation for its application in the design and synthesis of novel bioactive compounds.

References

An In-depth Technical Guide on the Solubility of 2-Amino-3-bromo-5-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Amino-3-bromo-5-fluorobenzoic acid. This guide, therefore, provides a comprehensive framework of the principles and established experimental methodologies for determining the solubility of this compound and similarly structured aromatic carboxylic acids. The protocols and theoretical discussions presented herein are intended to serve as a foundational reference for researchers to generate reliable solubility data.

Introduction

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences its bioavailability, formulation development, and purification strategies.[1] A thorough understanding of a compound's solubility in various organic solvents is essential for designing efficient synthetic routes, crystallization processes, and suitable drug delivery systems.[2]

This technical guide outlines the theoretical considerations for the solubility of this compound and provides detailed experimental protocols for its quantitative determination.

Theoretical Background: Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The interplay of the compound's structural features and the solvent's properties determines the extent of dissolution.

  • Molecular Structure: The molecule possesses both polar and non-polar characteristics.

    • Polar Groups: The carboxylic acid (-COOH) and amino (-NH₂) groups are capable of forming hydrogen bonds, which will favor solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

    • Aromatic Ring and Halogen Substituents: The benzene ring, along with the bromo and fluoro substituents, contributes to the molecule's hydrophobicity and van der Waals interactions, promoting solubility in less polar or non-polar solvents.

  • Solvent Properties:

    • Polarity: The polarity of the solvent plays a crucial role. Solvents can be broadly classified as polar protic (e.g., methanol, ethanol), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane, toluene).

    • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the carboxylic acid and amino groups of the solute.

  • Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[3] This relationship is fundamental to purification by recrystallization.[4]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice) must be overcome by solute-solvent interactions for dissolution to occur.

Quantitative Solubility Data

As of the last literature survey, specific quantitative solubility data for this compound in various organic solvents were not available. The following table is provided as a template for researchers to record experimentally determined data in a structured and comparable format.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Methanol25Data not availableData not availablee.g., Gravimetric
Ethanol25Data not availableData not availablee.g., Gravimetric
Acetone25Data not availableData not availablee.g., Gravimetric
Ethyl Acetate25Data not availableData not availablee.g., Gravimetric
Dichloromethane25Data not availableData not availablee.g., Gravimetric
Toluene25Data not availableData not availablee.g., Gravimetric
N,N-Dimethylformamide (DMF)25Data not availableData not availablee.g., Gravimetric
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., Gravimetric

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial and is typically achieved using the shake-flask method, which ensures that the solvent is saturated with the solute.[5] The concentration of the dissolved solute in the resulting saturated solution can then be determined by various analytical techniques.

Preparation of a Saturated Solution (Shake-Flask Method)
  • Addition of Solute: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.[5]

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a magnetic stirrer, orbital shaker, or rotator. The time required to reach equilibrium can vary and should be determined experimentally (typically 24 to 72 hours).[5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

Quantification of Dissolved Solute

This is a straightforward and widely used method for determining the concentration of a non-volatile solute in a saturated solution.[1][6]

  • Sample Collection: Accurately pipette a known volume (e.g., 5.00 or 10.00 mL) of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).[6]

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. This can be done at ambient temperature in a fume hood, or more rapidly in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the solid residue to a constant weight in a desiccator or vacuum oven.[1]

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Given the acidic nature of the carboxylic acid group, titration with a standardized base is a suitable method for quantification.[7][8]

  • Sample Preparation: Accurately transfer a known volume of the saturated solution into an Erlenmeyer flask. If necessary, dilute with a suitable solvent to a workable concentration.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH) in a suitable solvent (e.g., ethanol/water mixture), until the endpoint is reached.[7] Potentiometric titration can also be employed for more precise endpoint determination.[9][10]

  • Calculation: The molar concentration of the acid is calculated using the titration formula:

    M₁V₁ = M₂V₂

    Where:

    • M₁ = Molarity of the this compound solution

    • V₁ = Volume of the aliquot of the saturated solution

    • M₂ = Molarity of the standardized NaOH solution

    • V₂ = Volume of the NaOH solution used to reach the endpoint

    The solubility can then be converted to g/100 mL using the molecular weight of the compound.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

G Figure 1: General Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_quant Quantification of Solute cluster_grav cluster_titr cluster_spec A Add excess solute to known volume of solvent B Equilibrate at constant T (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Centrifugation or Filtration) B->C D Withdraw precise volume of clear supernatant C->D E Gravimetric Method D->E F Titrimetric Method D->F G Spectroscopic Method D->G E1 Evaporate solvent E->E1 F1 Titrate with standardized base F->F1 G1 Prepare dilutions G->G1 E2 Dry residue to constant weight E1->E2 E3 Calculate Solubility (g/100 mL) E2->E3 Result Report Solubility Data (e.g., g/100mL or mol/L at T) E3->Result F2 Determine endpoint F1->F2 F3 Calculate Molarity (mol/L) F2->F3 F3->Result G2 Measure absorbance/ fluorescence G1->G2 G3 Calculate concentration from calibration curve G2->G3 G3->Result

Caption: Workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Amino-3-bromo-5-fluorobenzoic acid, a compound of interest in various research and development sectors. This document outlines its key physical properties and provides standardized experimental protocols for their determination.

Core Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its solubility is limited in water but is higher in organic solvents such as ethanol and dichloromethane.[1]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Melting Point ~160 °C[1]
Boiling Point 344.0 ± 42.0 °C (Predicted)[1]
Flash Point 161.8 °C[1]
Vapor Pressure 2.59E-05 mmHg at 25°C[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is widely used for the accurate determination of the melting point of a crystalline solid.[2]

Apparatus:

  • Melting point apparatus or Thiele tube[3]

  • Capillary tubes (sealed at one end)[4]

  • Thermometer

  • Heating oil (for Thiele tube method)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[4] If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample.[4] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4] The packed sample height should be approximately 2-3 mm.[4]

  • Apparatus Setup (Melting Point Apparatus):

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[5]

    • Set a heating rate. For a preliminary, rapid determination, a faster rate can be used. For an accurate measurement, a slow heating rate of about 1-2 °C per minute is recommended, especially when approaching the expected melting point.[6][7]

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing. The sample in the capillary should be aligned with the thermometer bulb.[3]

    • Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.[8]

    • Immerse the thermometer and the attached capillary tube in the oil bath, ensuring the rubber band is above the oil level to prevent it from softening and breaking.

  • Determination:

    • Begin heating the apparatus.

    • Observe the sample closely through the magnifying lens (if using a melting point apparatus).

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[6]

    • Continue heating slowly and record the temperature at which the last solid crystal melts completely.[6]

    • The melting point is reported as a range between these two temperatures.[3] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

For solid compounds with a high boiling point, this micro-method is suitable.[1][9]

Apparatus:

  • Thiele tube[1]

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Place a small amount of this compound into a small test tube, filling it to a depth of about 1-2 cm.

  • Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.[9]

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band.

    • Immerse this assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.[1]

  • Determination:

    • Gently heat the side arm of the Thiele tube with a small flame.[1] This will induce convection currents that ensure uniform heating of the oil.

    • As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][10]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn into the capillary tube.[1][9] Record this temperature.

Workflow Visualization

The logical workflow for the determination of the physical properties of a chemical compound is illustrated below.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_results Data Analysis & Reporting GetSample Obtain Compound (this compound) DrySample Dry Sample GetSample->DrySample GrindSample Grind to Fine Powder DrySample->GrindSample LoadMPCapillary Load Capillary Tube GrindSample->LoadMPCapillary LoadBPTube Load Sample in Test Tube GrindSample->LoadBPTube SetupMP Setup Apparatus (e.g., Mel-Temp or Thiele Tube) LoadMPCapillary->SetupMP HeatMP Heat Slowly (1-2°C/min) SetupMP->HeatMP ObserveMP Observe Melting Range HeatMP->ObserveMP RecordMP Record T_initial and T_final ObserveMP->RecordMP Analyze Analyze Data RecordMP->Analyze InvertCapillary Insert Inverted Capillary LoadBPTube->InvertCapillary SetupBP Setup Thiele Tube InvertCapillary->SetupBP HeatBP Heat to Vigorous Bubbling SetupBP->HeatBP CoolBP Cool Slowly HeatBP->CoolBP ObserveBP Observe Liquid Entry into Capillary CoolBP->ObserveBP RecordBP Record Temperature ObserveBP->RecordBP RecordBP->Analyze Report Report Findings Analyze->Report

Figure 1. Workflow for Physical Property Determination

References

Spectroscopic Profile of 2-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-bromo-5-fluorobenzoic acid (CAS No: 259269-84-6), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.72Broad Single Peak-1HCOOH
7.71Double PeakJ = 3.0 Hz, J(H-F) = 7.8 Hz1HAromatic H
7.55Double PeakJ = 3.0 Hz, J(H-F) = 9.4 Hz1HAromatic H
6.76Broad Single Peak-2HNH₂
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not fully available in searched resources.
Note: A complete, experimentally verified ¹³C NMR spectrum is not readily available in the public domain. The expected spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
Specific experimental data for the title compound is not available in the searched resources. Expected characteristic peaks are listed in the experimental section.
Table 4: Mass Spectrometry (MS) Data
m/zIon
234[M+H]⁺
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆. For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr (potassium bromide) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Expected characteristic absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (amine): Two sharp bands in the region of 3500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-F stretch: An absorption in the 1250-1000 cm⁻¹ region.

  • C-Br stretch: A peak in the 700-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a liquid chromatograph for sample introduction (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent mixture, such as methanol/water, and infused into the ion source. The mass analyzer is scanned over a mass range that includes the expected molecular weight of the compound (233.02 g/mol ). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Final_Report Comprehensive Spectroscopic Profile Structure_Confirmation->Final_Report Functional_Groups->Final_Report Molecular_Formula->Final_Report

Spectroscopic analysis workflow for this compound.

References

Theoretical and Computational Insights into 2-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic compound with potential applications in drug development. While direct experimental and computational data for this specific molecule is limited, this guide synthesizes available information on closely related analogs to build a robust theoretical profile. This includes physicochemical properties, detailed synthesis protocols, and in-depth computational analysis of its electronic structure, vibrational modes, and potential biological activities. This document aims to serve as a foundational resource for researchers and scientists engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Introduction

This compound is a substituted aromatic carboxylic acid with a molecular formula of C₇H₅BrFNO₂.[1][2] Its structure, featuring an amino group, a bromine atom, and a fluorine atom on the benzoic acid backbone, suggests a potential for diverse biological activities. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[3][4] Studies on similar aminobenzoic acid derivatives have indicated potential anticancer and antibacterial properties, making this compound a compelling candidate for further investigation.[2] This guide consolidates the theoretical and computational data to provide a detailed understanding of this molecule's characteristics and to facilitate future research and development efforts.

Physicochemical and Computed Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems. The following tables summarize key experimental and predicted data for the molecule and its close analogs.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₅BrFNO₂[1][2]
Molecular Weight234.02 g/mol [1]
AppearanceWhite to light yellow crystal powder[2]
Melting Point~160 °C[2]
Boiling Point (Predicted)344.0 ± 42.0 °C[5]
Density (Predicted)1.877 ± 0.06 g/cm³[5]
pKa (Predicted)4.21 ± 0.10[5]
SolubilitySoluble in ethanol and dichloromethane; almost insoluble in water.[2]
Table 2: Computed Molecular Descriptors
DescriptorValueReference
XLogP32.1[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]
Exact Mass232.94877 u[1]
Topological Polar Surface Area63.3 Ų[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of a 2-amino-5-fluorobenzoic acid precursor. Several methods have been reported, with variations in reagents and reaction conditions.

General Synthesis Workflow

The primary synthetic route involves the electrophilic substitution of 2-amino-5-fluorobenzoic acid using N-bromosuccinimide (NBS) in an acidic medium.

G A 2-Amino-5-fluorobenzoic acid C Stirring at Room Temperature A->C Dissolve in B N-Bromosuccinimide (NBS) Acetic Acid B->C Add D Precipitation C->D E Filtration and Washing D->E F This compound E->F G cluster_0 Inflammatory Stimuli cluster_1 Cellular Signaling TNFa TNFα NFkB NFκB Activation TNFa->NFkB iNOS iNOS Expression NFkB->iNOS Metastasis Metastasis NFkB->Metastasis NO NO Production iNOS->NO Proliferation Tumor Cell Proliferation NO->Proliferation 2_Amino_3_bromo_5_fluorobenzoic_acid 2_Amino_3_bromo_5_fluorobenzoic_acid 2_Amino_3_bromo_5_fluorobenzoic_acid->NFkB Inhibition 2_Amino_3_bromo_5_fluorobenzoic_acid->iNOS Inhibition G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Molecule This compound Molecule->DHPS Competitive Inhibition

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of Substituents in 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical reactivity and the intricate electronic effects of the substituents in 2-Amino-3-bromo-5-fluorobenzoic acid. This polysubstituted benzoic acid derivative is a valuable building block in medicinal chemistry and materials science. Understanding the interplay of its functional groups is paramount for designing synthetic routes and predicting its behavior in various chemical transformations.

Molecular Architecture and the Interplay of Electronic Effects

This compound possesses a unique arrangement of substituents on the benzene ring, each exerting distinct electronic effects that collectively dictate the molecule's overall reactivity. The substituents are an amino group (-NH₂), a bromo group (-Br), a fluoro group (-F), and a carboxylic acid group (-COOH).

Dissecting the Electronic Contributions of Each Substituent

The reactivity of an aromatic ring is governed by the electron-donating or electron-withdrawing nature of its substituents, which can be rationalized through inductive and resonance (mesomeric) effects.

  • Amino Group (-NH₂): This is a potent activating group. Its primary influence is a strong positive resonance effect (+M), where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic π-system. This significantly increases the electron density at the ortho and para positions. The inductive effect (-I) of the more electronegative nitrogen atom is comparatively weaker.

  • Bromo (-Br) and Fluoro (-F) Groups: Halogens exhibit a dual electronic nature. They are inductively electron-withdrawing (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M). For bromine and fluorine, the inductive effect generally outweighs the resonance effect, leading to overall deactivation. However, the resonance effect, although weaker, still directs incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This is a strong deactivating group. It exerts both a negative inductive effect (-I) and a potent negative resonance effect (-M). The π-electrons of the benzene ring are withdrawn towards the electron-deficient carbonyl carbon, significantly reducing the electron density of the ring, especially at the ortho and para positions. This directs incoming electrophiles to the meta position.

The Cumulative Effect: A Highly Influenced Aromatic System

The overall electronic landscape of this compound is a complex summation of these individual effects. The powerful electron-donating amino group will have the most profound influence on the electron distribution within the ring, counteracting the deactivating effects of the halogens and the carboxylic acid.

Reactivity Profile: A Multifaceted Chemical Behavior

The unique substitution pattern of this compound imparts a versatile reactivity profile, making it a valuable synthon.

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

Electrophilic aromatic substitution (EAS) on this molecule is dictated by the interplay of the directing effects of the substituents. The strongly activating ortho, para-directing amino group will be the dominant director. The positions ortho and para to the amino group are positions 3 (blocked by bromine), 5 (blocked by fluorine), and the carboxylic acid at position 1. Therefore, the most probable sites for electrophilic attack are the remaining open positions, C4 and C6.

However, the deactivating nature of the bromo, fluoro, and carboxylic acid groups will render the ring less nucleophilic than aniline, requiring carefully chosen reaction conditions.

Nucleophilic Aromatic Substitution: A Plausible but Challenging Pathway

While less common than EAS for many benzene derivatives, nucleophilic aromatic substitution (NAS) is a possibility for aryl halides, especially when the ring is substituted with electron-withdrawing groups. In this compound, the electron-withdrawing carboxylic acid and halogen groups could facilitate NAS. The bromo or fluoro groups could potentially be displaced by a strong nucleophile. However, the presence of the electron-donating amino group disfavors this reaction pathway by increasing the electron density of the ring. Therefore, forcing conditions would likely be required for a successful NAS reaction.

Reactivity of the Functional Groups: Gateways to Derivatization

The amino and carboxylic acid groups are key handles for further molecular elaboration.

  • Carboxylic Acid Group: This group can undergo standard transformations such as:

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Given the presence of the basic amino group, which can be protonated by the acid catalyst, a stoichiometric amount of acid may be necessary.[1]

    • Amide Bond Formation: Coupling with an amine using a suitable coupling agent (e.g., EDC, HATU) will form the corresponding amide.[2][3]

  • Amino Group: The amino group can participate in several important reactions:

    • Acylation: Reaction with an acyl chloride or anhydride will form an N-acyl derivative.

    • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) will convert the amino group into a diazonium salt.[4][5] This highly versatile intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).[6][7]

Cross-Coupling Reactions: Harnessing the Bromo Substituent

The bromo substituent at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9][10][11] This is a highly effective method for introducing aryl or vinyl substituents.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][13][14][15] This provides a direct route to more complex aniline derivatives.

Synthesis and Spectroscopic Characterization

A reliable synthesis and thorough characterization are essential for the effective use of this compound in research and development.

Synthetic Protocol: Bromination of 2-Amino-5-fluorobenzoic Acid

A common method for the synthesis of this compound involves the electrophilic bromination of 2-amino-5-fluorobenzoic acid.

Experimental Protocol:

  • Dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).[12][16]

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).[12][16]

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent.[12][16]

  • Stir the reaction mixture at a low temperature for a specified period (e.g., 1 hour) and then allow it to warm to room temperature.[12][16]

  • Upon completion of the reaction, quench with an aqueous solution of sodium bisulfite.[12]

  • Collect the precipitated solid by filtration, wash with a non-polar solvent like petroleum ether, and dry under vacuum to obtain this compound.[16]

Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Property Value/Description
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Predicted pKa 4.21 ± 0.10
¹H NMR (DMSO-d₆) δ (ppm) 7.71 (d, 1H), 7.55 (d, 1H), 6.76 (br s, 2H, -NH₂), 12.72 (br s, 1H, -COOH)

Note: The provided ¹H NMR data is for the target molecule. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-amino-5-bromobenzoic acid, shows characteristic bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching.[17] A similar pattern would be expected for this compound, with the addition of a C-F stretching vibration.

Mass Spectrometry: The mass spectrum of a similar isomer, 2-amino-5-bromobenzoic acid, shows the molecular ion peak.[18] For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom.

Visualizing the Electronic Landscape and Reactivity

Graphical representations can aid in understanding the complex interplay of electronic effects and the resulting reactivity.

Diagram of Electronic Effects

electronic_effects substituent Substituents nh2 -NH₂ (+M > -I) Strongly Activating Ortho, Para-directing br -Br (-I > +M) Deactivating Ortho, Para-directing f -F (-I > +M) Deactivating Ortho, Para-directing cooh -COOH (-M, -I) Strongly Deactivating Meta-directing reactivity Overall Reactivity nh2->reactivity br->reactivity f->reactivity cooh->reactivity

Caption: Electronic effects of substituents in this compound.

Synthetic Workflow Diagram

synthesis_workflow start 2-Amino-5-fluorobenzoic Acid reagent N-Bromosuccinimide (NBS) Acetic Acid start->reagent Bromination product This compound reagent->product

Caption: Synthesis of this compound.

Conclusion

This compound is a highly functionalized molecule with a rich and complex chemical reactivity profile. The interplay between the strongly activating amino group and the deactivating halogen and carboxylic acid substituents creates a unique electronic environment. This guide has provided an in-depth analysis of these electronic effects and their influence on the molecule's reactivity in various transformations, including electrophilic and nucleophilic aromatic substitution, reactions of its functional groups, and modern cross-coupling reactions. The provided synthetic protocol and spectroscopic data serve as a practical foundation for researchers utilizing this versatile building block in their synthetic endeavors. A thorough understanding of the principles outlined herein will empower scientists to unlock the full potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

Unlocking the Therapeutic Potential of 2-Amino-3-bromo-5-fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Investigating a Privileged Scaffold

In the landscape of medicinal chemistry, the anthranilic acid framework stands as a "privileged scaffold," a core molecular structure that has repeatedly served as a foundation for the development of potent therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3] The strategic placement of substituents on the anthranilic acid ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This guide focuses on the untapped potential of a specific subclass: derivatives of 2-Amino-3-bromo-5-fluorobenzoic acid. The presence of both bromine and fluorine atoms on the aromatic ring is of particular interest. Halogenation is a well-established strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The combination of a bromine atom at the 3-position and a fluorine atom at the 5-position presents a unique electronic and steric profile that warrants a thorough investigation of its derivatives' biological activities. While this compound itself is primarily recognized as a chemical intermediate, this guide posits that its derivatives represent a promising, yet underexplored, frontier for the discovery of novel therapeutics.[5]

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. It will detail the synthetic pathways to generate a diverse library of this compound derivatives and outline a strategic, multi-tiered screening cascade to elucidate their potential as anticancer, antimicrobial, and anti-inflammatory agents.

PART 1: Synthesizing a Focused Library of Derivatives

The carboxylic acid and amino groups of this compound are key functional handles for derivatization.[5] The generation of a focused library of amide derivatives is a logical and efficient starting point for exploring the structure-activity relationship (SAR) of this scaffold.

General Synthetic Workflow for Amide Derivatives

The conversion of this compound to its corresponding amides can be achieved through a standard two-step protocol involving the activation of the carboxylic acid followed by coupling with a primary or secondary amine.

G A This compound B Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) A->B Activation C Activated Ester Formation (e.g., EDC, HOBt) A->C Activation D Amide Coupling (Primary or Secondary Amine, Base) B->D C->D E Library of 2-Amino-3-bromo-5-fluorobenzoic Acid Amide Derivatives D->E Purification

Caption: General synthetic workflow for amide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-benzyl-2-amino-3-bromo-5-fluorobenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acyl Chloride Formation:

    • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. Use this intermediate immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-2-amino-3-bromo-5-fluorobenzamide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

PART 2: A Strategic Screening Cascade for Biological Activity

Based on the extensive literature on anthranilic acid derivatives, a tiered screening approach is recommended to efficiently identify the most promising biological activities of the newly synthesized compounds.[1][2] The proposed cascade will focus on three key areas with a high probability of yielding positive results: anticancer, antimicrobial, and anti-inflammatory activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based and Mechanistic Assays cluster_2 Tier 3: In Vivo and ADME/Tox Studies A Anticancer Cell Proliferation Assay (e.g., MTT on various cancer cell lines) D Kinase Inhibition Profiling (Panel of relevant kinases) A->D E Androgen Receptor Antagonism Assay (Luciferase reporter assay) A->E B Antimicrobial Susceptibility Testing (e.g., Broth microdilution against Gram-positive and Gram-negative bacteria) G Animal Models of Disease (e.g., Xenograft models for cancer) B->G C Anti-inflammatory Assay (e.g., COX-2 inhibition assay) C->G F Mechanism of Action Studies (e.g., Apoptosis assays, cell cycle analysis) D->F E->F F->G H Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) G->H I Preliminary Toxicology Assessment H->I

Caption: Proposed screening cascade for this compound derivatives.

Anticancer Activity

Halogenated aromatic compounds are frequently investigated as anticancer agents due to their ability to engage in halogen bonding and other non-covalent interactions with protein targets.[4] Furthermore, the anthranilic acid scaffold is a known privileged structure for kinase inhibitors, a major class of anticancer drugs.[6]

Hypothesized Signaling Pathways:

  • Receptor Tyrosine Kinase (RTK) Pathways: Many anthranilic acid derivatives have been shown to inhibit RTKs such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[6]

  • Androgen Receptor (AR) Signaling: Halogen-substituted anthranilic acid derivatives have been identified as novel androgen receptor antagonists, which are critical for the treatment of prostate cancer.

Caption: Potential anticancer signaling pathways targeted by the derivatives.

Experimental Protocols:

  • In Vitro Kinase Inhibition Assay: [1][7]

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against a panel of relevant kinases (e.g., EGFR, VEGFR, Src, Abl).

    • Materials: Recombinant kinases, appropriate peptide substrates, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure:

      • Prepare serial dilutions of the test compounds.

      • In a 96- or 384-well plate, add the kinase, substrate, and test compound.

      • Initiate the reaction by adding ATP.

      • Incubate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

      • Calculate IC₅₀ values from the dose-response curves.

  • Androgen Receptor Antagonist Luciferase Reporter Assay: [4][8]

    • Objective: To assess the ability of the derivatives to antagonize androgen-induced AR transcriptional activity.

    • Materials: A human prostate cancer cell line (e.g., LNCaP) stably transfected with an androgen response element (ARE)-driven luciferase reporter construct, dihydrotestosterone (DHT), test compounds, and a luciferase assay system.

    • Procedure:

      • Seed the reporter cells in a 96-well plate.

      • Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT (e.g., 1 nM).

      • Incubate for 24-48 hours.

      • Lyse the cells and measure luciferase activity using a luminometer.

      • Determine the ability of the compounds to inhibit DHT-induced luciferase expression.

Antimicrobial Activity

The search for novel antibiotics is a global health priority. Anthranilic acid derivatives have been reported to possess antibacterial and antifungal properties.[9][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [11]

  • Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), appropriate broth media (e.g., Mueller-Hinton broth, RPMI-1640), test compounds, and 96-well microtiter plates.

  • Procedure:

    • Prepare a two-fold serial dilution of each test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and concise tabular format to facilitate comparison and SAR analysis.

Table 1: Representative Data for a Hypothetical Derivative (Compound X)

AssayTarget/Cell LineResult (IC₅₀ or MIC)
Anticancer
Kinase InhibitionEGFR1.2 µM
VEGFR22.5 µM
Cell ProliferationMCF-7 (Breast Cancer)5.8 µM
PC-3 (Prostate Cancer)3.1 µM
Antimicrobial
MICS. aureus16 µg/mL
E. coli>64 µg/mL
Anti-inflammatory
COX-2 Inhibition8.9 µM

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. The strategic combination of a privileged anthranilic acid scaffold with a unique halogenation pattern provides a strong rationale for their investigation as novel therapeutic agents. This guide has outlined a comprehensive framework for the synthesis of a focused library of these derivatives and a systematic screening cascade to evaluate their anticancer, antimicrobial, and anti-inflammatory potential.

The successful identification of lead compounds from this screening cascade will necessitate further optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Ultimately, the exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Strategic Role of Fluorine Substitution in Modulating the Properties of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2] This guide provides an in-depth analysis of the role of fluorine substitution in aminobenzoic acids, a versatile class of compounds with broad applications in drug discovery. We will explore the causal mechanisms by which fluorine's unique electronic nature alters key parameters such as acidity (pKa), lipophilicity (logP/logD), and metabolic stability. This guide is structured to provide field-proven insights, from fundamental principles to practical experimental workflows, equipping researchers with the knowledge to rationally design and evaluate fluorinated aminobenzoic acid derivatives for enhanced therapeutic potential.

The Fundamental Influence of the Fluorine Atom

Fluorine is the most electronegative element, a property that dictates its profound impact on a molecule's behavior.[2][3] Unlike other halogens, its small van der Waals radius (1.47 Å) allows it to replace hydrogen (1.20 Å) with minimal steric perturbation.[2] These core characteristics give rise to several key effects when fluorine is incorporated into an aminobenzoic acid framework.

  • Inductive Effect (-I): Fluorine's intense electron-withdrawing nature creates a strong dipole moment in the carbon-fluorine (C-F) bond. This effect propagates through the aromatic ring, influencing the electron density of distal functional groups, namely the carboxylic acid and the amino group.[4]

  • Metabolic Shielding: The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen (C-H) bond.[5] This inherent strength makes it resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily. Placing a fluorine atom at a known metabolic "soft spot" can effectively block enzymatic degradation.[4][6][7]

  • Conformational Control: While sterically similar to hydrogen, fluorine's electronic properties can influence molecular conformation.[7] In ortho-substituted fluorobenzoic acids, for example, interactions between the fluorine and the carboxylic group can alter the preferred rotational geometry (conformers), which can be critical for receptor binding.[8]

Below is a diagram illustrating the primary effects stemming from fluorine's intrinsic properties.

G cluster_properties Intrinsic Properties of Fluorine cluster_effects Resulting Molecular Effects cluster_outcomes Impact on Aminobenzoic Acid Properties Prop1 High Electronegativity Effect1 Strong Inductive Electron Withdrawal (-I) Prop1->Effect1 Prop2 Strong C-F Bond Effect2 Metabolic Blocking Prop2->Effect2 Prop3 Small van der Waals Radius Effect3 Altered Conformation Prop3->Effect3 Outcome1 Modulated pKa Effect1->Outcome1 Outcome2 Altered Lipophilicity Effect1->Outcome2 Outcome3 Enhanced Metabolic Stability Effect2->Outcome3 Outcome4 Modified Binding Affinity Effect3->Outcome4 Outcome2->Outcome4

Caption: Core properties of fluorine and their downstream effects on molecular properties.

Impact on Key Physicochemical Properties

The strategic placement of fluorine on the aminobenzoic acid scaffold allows for the precise tuning of its physicochemical profile, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]

Modulation of Acidity and Basicity (pKa)

The pKa values of the carboxylic acid and amino groups are paramount, governing the ionization state of the molecule at physiological pH and thus influencing its solubility, permeability, and receptor interactions.[10]

  • Increased Acidity of the Carboxylic Group: The electron-withdrawing effect of fluorine stabilizes the carboxylate anion (the conjugate base), making the carboxylic acid more willing to donate a proton. This results in a lower pKa (stronger acid) compared to the non-fluorinated parent compound. The effect is most pronounced with ortho- and para-substitution.[10][11]

  • Decreased Basicity of the Amino Group: Conversely, the inductive effect pulls electron density away from the amino group, making its lone pair of electrons less available to accept a proton. This results in a lower pKa for the conjugate acid (a weaker base).[7][10]

This dual modulation can be leveraged to fine-tune the overall charge and distribution coefficient (logD) of a molecule at a specific pH.[7]

CompoundPosition of FluorineCarboxylic Acid pKa (Approx.)Amino Group pKa (Approx.)
Anthranilic AcidNone4.952.05
4-Fluoroanthranilic Acid4- (para)~4.2~1.5
5-Fluoroanthranilic Acid5- (meta)~4.5~1.7
Data is illustrative and compiled from various sources. Exact values depend on experimental conditions.
Alteration of Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability, protein binding, and solubility.[12]

  • Partition Coefficient (logP): The logP measures the lipophilicity of the neutral species. Substituting a hydrogen with a fluorine atom generally increases the logP, though the effect is often modest.[7] For example, the experimental logP of 2-fluorobenzoic acid is 1.86, slightly higher than that of benzoic acid (~1.8).[11]

  • Distribution Coefficient (logD): LogD is the more physiologically relevant parameter as it considers all ionization states of a molecule at a given pH. Because fluorine substitution lowers the pKa of both the acidic and basic groups, it can significantly alter the logD profile.[7] For a basic compound, lowering the pKa reduces ionization at pH 7.4, leading to a higher logD and potentially better membrane permeability.

Enhancement of Metabolic Stability

One of the most common and successful applications of fluorination is to block metabolic oxidation.[4][6][7] Aromatic rings and benzylic positions are often susceptible to hydroxylation by CYP450 enzymes.

Causality: Replacing a C-H bond at a metabolically labile position with a stronger C-F bond sterically and electronically disfavors enzymatic attack.[6][13] This "metabolic blocking" strategy can dramatically increase a drug's half-life, reduce clearance, and improve oral bioavailability.[1][6] For instance, fluorination of a phenyl ring can prevent oxidative hydroxylation, a key factor in achieving once-daily oral dosing for some drugs.[1]

Experimental Protocols & Workflows

A robust evaluation of a novel fluorinated aminobenzoic acid requires a systematic workflow to characterize its properties.

General Characterization Workflow

G cluster_workflow Characterization Workflow for Fluorinated Aminobenzoic Acids cluster_physchem cluster_adme A Synthesis & Purification (e.g., Schiemann Reaction, HPLC) B Structural Verification (NMR, Mass Spectrometry) A->B C Physicochemical Profiling B->C D In Vitro ADME Assays B->D E Biological Activity Assay (Target-specific) B->E F Data Analysis & Candidate Selection C->F C1 pKa Determination C2 logP / logD Measurement C3 Aqueous Solubility D->F D1 Metabolic Stability (Liver Microsomes) D2 Permeability (e.g., PAMPA) D3 CYP450 Inhibition E->F

Caption: A generalized workflow for the synthesis and evaluation of novel drug candidates.

Protocol: pKa Determination by UV-Metric Titration

This protocol describes a medium-throughput method for determining pKa using a 96-well plate format, which is ideal for early drug discovery.[14]

Objective: To determine the ionization constant (pKa) of a test compound by measuring changes in its UV absorbance across a range of pH values.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Series of aqueous buffers (e.g., universal buffer) covering a wide pH range (pH 1.0 to 13.0).[14]

  • UV-transparent 96-well microtiter plates.

  • Spectrophotometric plate reader.

Methodology:

  • Plate Preparation: In each well of the 96-well plate, add a precise volume of a specific pH buffer.

  • Compound Addition: Add a small, consistent volume of the test compound stock solution to each well. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solubility issues.

  • Mixing & Equilibration: Mix the plate thoroughly and allow it to equilibrate for a short period (e.g., 10-15 minutes) at a controlled temperature.

  • UV Absorbance Scan: Perform a full UV wavelength scan (e.g., 220-450 nm) for each well using the plate reader.

  • Data Analysis:

    • Identify the wavelength(s) with the largest absorbance change as a function of pH.

    • Plot absorbance at the chosen wavelength(s) versus the pH of the buffer.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value. The pKa is the pH at the inflection point of the curve.

Protocol: Metabolic Stability in Liver Microsomes

This assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with liver microsomes.[6]

Materials:

  • Pooled liver microsomes (e.g., human, rat).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Test compound and positive control (e.g., a rapidly metabolized drug).

  • Ice-cold acetonitrile or methanol (for reaction termination).

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Prepare a microsome suspension in phosphate buffer.

  • Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.[6]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.[6]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in an aliquot by adding 2-3 volumes of ice-cold organic solvent containing an internal standard.[6][15]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.

Conclusion

Fluorine substitution is an exceptionally versatile and powerful strategy in the design of aminobenzoic acid-based therapeutics.[1] By understanding the fundamental principles of how fluorine's electronegativity and bond strength impact molecular properties, medicinal chemists can rationally modify lead compounds to enhance metabolic stability, modulate pKa and lipophilicity, and improve overall pharmacokinetic profiles.[4][9] The systematic application of the experimental workflows described herein enables the efficient evaluation and selection of fluorinated candidates with a higher probability of success in the complex journey of drug development. The judicious placement of fluorine will undoubtedly continue to be a key enabler of innovation across diverse therapeutic areas.[1][3]

References

From Serendipity to Synthesis: A Technical History of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acids, a class of organic compounds featuring a benzoic acid core substituted with one or more halogen atoms, represent a cornerstone of modern chemical and pharmaceutical sciences. Their unique physicochemical properties, imparted by the high electronegativity and varying sizes of fluorine, chlorine, bromine, and iodine, have led to their indispensable role as versatile building blocks in the synthesis of a vast array of critical molecules, including pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide explores the rich history of their discovery, the evolution of their synthesis, and the fundamental chemical principles that govern their preparation. From early, often serendipitous, discoveries to the development of elegant and highly specific synthetic methodologies, the story of halogenated benzoic acids is a narrative of advancing chemical understanding and innovation.

The Dawn of Aromatic Chemistry and the First Encounters with Halogenated Benzoic Acids

The journey into halogenated benzoic acids begins with the discovery of benzoic acid itself in the 16th century, first described by Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596) through the dry distillation of gum benzoin.[1] It wasn't until the 19th century, with the burgeoning field of organic chemistry, that chemists began to explore the modification of this fundamental aromatic carboxylic acid.

The first encounters with halogenated benzoic acids were often as byproducts of early industrial processes. For instance, the initial industrial synthesis of benzoic acid involved the reaction of benzotrichloride with calcium hydroxide in the presence of iron salts.[1][2] This process yielded a product significantly contaminated with chlorinated benzoic acid derivatives.[1][2] While initially viewed as impurities, these compounds were among the first halogenated benzoic acids to be inadvertently produced on a larger scale.

The Era of Diazotization: A Paradigm Shift in Aromatic Synthesis

A monumental leap in the deliberate synthesis of halogenated benzoic acids came with the discovery of the diazotization of aromatic amines. In 1858, Peter Griess described the reaction of nitrous acid with aniline to form a diazonium salt, a discovery that would revolutionize aromatic chemistry.[3] This newfound reactivity of the diazonium group opened the door to a plethora of substitution reactions on the aromatic ring.

The Sandmeyer Reaction: A Gateway to Chloro- and Bromobenzoic Acids

In 1884, Swiss chemist Traugott Sandmeyer made a serendipitous discovery while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide. Instead of the expected product, he isolated chlorobenzene. This led to the development of the Sandmeyer reaction , a versatile method for converting aryl diazonium salts to aryl halides using copper(I) salts as catalysts.[3]

This reaction provided the first reliable and general method for the synthesis of chloro- and bromobenzoic acids from their corresponding aminobenzoic acid precursors. The process involves the diazotization of an aminobenzoic acid followed by treatment with a copper(I) halide.

Logical Workflow for the Sandmeyer Reaction:

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aminobenzoic_acid Aminobenzoic Acid NaNO2_HCl NaNO₂ / HCl (0-5°C) Aminobenzoic_acid->NaNO2_HCl Reacts with Diazonium_salt Arenediazonium Salt NaNO2_HCl->Diazonium_salt Forms Copper_halide CuX (X = Cl, Br) Diazonium_salt->Copper_halide Reacts with Halogenated_benzoic_acid Halogenated Benzoic Acid Copper_halide->Halogenated_benzoic_acid Yields Balz_Schiemann_Workflow cluster_diazotization_fluoroboric Step 1: Diazotization with Fluoroboric Acid cluster_decomposition Step 2: Thermal Decomposition Aminobenzoic_acid Aminobenzoic Acid NaNO2_HBF4 NaNO₂ / HBF₄ Aminobenzoic_acid->NaNO2_HBF4 Reacts with Diazonium_tetrafluoroborate Arenediazonium Tetrafluoroborate NaNO2_HBF4->Diazonium_tetrafluoroborate Forms Heat Heat (Δ) Diazonium_tetrafluoroborate->Heat Decomposes upon Fluorobenzoic_acid Fluorobenzoic Acid Heat->Fluorobenzoic_acid Yields Oxidation_Workflow p_Chlorotoluene p-Chlorotoluene Oxidizing_agent Oxidizing Agent (e.g., KMnO₄, O₂/Catalyst) p_Chlorotoluene->Oxidizing_agent Oxidized by p_Chlorobenzoic_acid p-Chlorobenzoic Acid Oxidizing_agent->p_Chlorobenzoic_acid To produce

References

Methodological & Application

Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid from 2-Amino-5-fluorobenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-3-bromo-5-fluorobenzoic acid, an important intermediate in the development of novel pharmaceutical compounds. The procedure outlines the bromination of 2-amino-5-fluorobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.

Application Notes

The synthesis of halogenated anthranilic acid derivatives is a critical step in the preparation of various heterocyclic compounds with potential therapeutic applications. The introduction of a bromine atom at the 3-position of the 2-amino-5-fluorobenzoic acid scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

The presented protocol utilizes N-bromosuccinimide (NBS) as a mild and regioselective brominating agent. The reaction is typically carried out in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF). The choice of solvent can influence the reaction rate and the solubility of the starting material and product. The amino group in the starting material is a strong activating group and directs the electrophilic substitution to the ortho and para positions. In the case of 2-amino-5-fluorobenzoic acid, the position ortho to the amino group (position 3) is sterically accessible for bromination.

Quantitative Data Summary

ParameterValueReference
Starting Material 2-amino-5-fluorobenzoic acid
Reagent N-bromosuccinimide (NBS)[1]
Solvent Acetic Acid[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time 16 hours[1]
Product This compound
Appearance Clear beige solid[1]
Yield ~66.4%[1]
Purity Analysis LCMS[1]

Experimental Protocol

Materials:

  • 2-amino-5-fluorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Acetic acid

  • Petroleum ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluorobenzoic acid (e.g., 20 g, 129 mmol) in acetic acid (250 mL) at 0°C using an ice bath.[1]

  • To the stirred solution, add N-bromosuccinimide (e.g., 25 g, 140 mmol) in portions.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LCMS).

  • Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.[1]

  • Wash the collected solid with petroleum ether (e.g., 20 mL) to remove any non-polar impurities.[1]

  • Dry the product to a constant weight to obtain this compound as a clear beige solid.[1] The product can be used in the next step without further purification.

Experimental Workflow

Synthesis_Workflow Synthesis of this compound start Start: 2-Amino-5-fluorobenzoic Acid dissolve Dissolve in Acetic Acid at 0°C start->dissolve add_nbs Add N-Bromosuccinimide (NBS) in portions dissolve->add_nbs react Stir at Room Temperature for 16 hours add_nbs->react precipitate Precipitate Formation react->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Petroleum Ether filter->wash dry Dry to Constant Weight wash->dry end_product End Product: this compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Regioselective Bromination of 2-amino-5-fluorobenzoic acid using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective bromination of 2-amino-5-fluorobenzoic acid utilizing N-bromosuccinimide (NBS) as the brominating agent. The amino group's strong activating and directing effects, in conjunction with the electronic properties of the fluorine and carboxylic acid substituents, guide the electrophilic aromatic substitution to selectively yield 2-amino-3-bromo-5-fluorobenzoic acid. This protocol offers a reliable method for the synthesis of this valuable intermediate, which is a key building block in the development of various pharmaceutical compounds. The procedure described herein is robust, employs readily available reagents, and provides a good yield of the desired product.

Introduction

The bromination of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a bromine atom that can serve as a handle for further functionalization. For activated aromatic systems like anilines, N-bromosuccinimide (NBS) is a preferred reagent due to its mild nature and high selectivity, minimizing the formation of over-brominated byproducts often seen with elemental bromine.[1] The regiochemical outcome of the bromination of 2-amino-5-fluorobenzoic acid is governed by the interplay of the directing effects of the substituents on the aromatic ring. The potent ortho-, para-directing amino group is the primary director of the incoming electrophile.

Reaction Scheme

Caption: General reaction scheme for the bromination of 2-amino-5-fluorobenzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines.[2]

Materials:

  • 2-amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Petroleum Ether

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred suspension, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature overnight (approximately 16 hours).

  • Work-up and Isolation:

    • After the reaction is complete, filter the mixture.

    • Wash the collected solid precipitate with petroleum ether.

    • Dry the solid to a constant weight to obtain this compound.[2] The product can be used in the next step without further purification.

Work-up Alternative for Removal of Succinimide:

If the succinimide byproduct complicates purification, an aqueous work-up can be employed.

  • After the reaction, quench the mixture by adding it to a stirred solution of aqueous sodium bisulfite.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove the succinimide.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Data Presentation

ParameterValueReference
Starting Material2-amino-5-fluorobenzoic acid[2]
ReagentN-Bromosuccinimide (NBS)[2]
SolventAcetic Acid[2]
TemperatureRoom Temperature[2]
Reaction Time16 hours (overnight)[2]
ProductThis compound[2]
Yield66.4%[2]
AppearanceClear beige solid[2]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve 2-amino-5-fluorobenzoic acid in Acetic Acid start->dissolve add_nbs Add N-Bromosuccinimide dissolve->add_nbs stir Stir at Room Temperature Overnight add_nbs->stir filter Filter Reaction Mixture stir->filter wash Wash with Petroleum Ether filter->wash dry Dry to Constant Weight wash->dry product This compound dry->product

Caption: Workflow for the bromination of 2-amino-5-fluorobenzoic acid.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic acid is corrosive; handle with care.

Discussion

The described protocol provides a straightforward and effective method for the synthesis of this compound. The regioselectivity is high due to the strong directing effect of the amino group. The use of acetic acid as a solvent is advantageous as it is inexpensive and easy to handle.[2] The reported yield of 66.4% is synthetically useful.[2] For applications requiring higher purity, the alternative aqueous work-up procedure is recommended to effectively remove the succinimide byproduct.

Conclusion

This application note details a reliable and reproducible protocol for the regioselective bromination of 2-amino-5-fluorobenzoic acid using NBS. The provided experimental details, data, and workflow diagram offer a comprehensive guide for researchers in organic synthesis and drug development.

References

2-Amino-3-bromo-5-fluorobenzoic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-fluorobenzoic acid is a valuable building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. Its substituted phenyl ring provides a versatile scaffold for the synthesis of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The presence of amino, bromo, and fluoro groups offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This document provides an overview of the application of this building block, focusing on the synthesis and biological activity of Repotrectinib, a potent ROS1, TRK, and ALK inhibitor.

Application in Kinase Inhibitor Synthesis: The Case of Repotrectinib

Repotrectinib (TPX-0005) is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in treating cancers harboring ROS1, neurotrophic tyrosine receptor kinase (NTRK), and anaplastic lymphoma kinase (ALK) gene fusions.[1][2] The core of Repotrectinib features a pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic system that can be synthesized from precursors derived from building blocks like this compound. The synthesis of such complex molecules highlights the strategic importance of functionalized aminobenzoic acids in constructing potent and selective kinase inhibitors.

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activity of Repotrectinib against various wild-type and mutated kinases, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Repotrectinib

Kinase TargetIC50 (nM)
ROS10.07
TRKA0.83
TRKB0.05
TRKC0.1
ALK1.01
JAK21.04
LYN1.66
Src5.3
FAK6.96

Data compiled from multiple sources.[3][4][5]

Table 2: Repotrectinib Activity Against Resistant Mutants

Kinase Target (Mutant)IC50 (nM)
ALK G1202R1.26
ALK L1196M1.08

Data compiled from multiple sources.[4][5]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold of Repotrectinib, illustrating the type of synthetic strategies employed in the utilization of aminopyrazole building blocks.

Protocol 1: Synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Step 1: Preparation of ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • To a mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (150.00 g, 1.08 mmol) and ethyl (E)-3-ethoxyprop-2-enoate (292.16 g, 2.03 mol) in DMF (3.2 L), add Cs₂CO₃ (656.77 g, 2.02 mol) in one portion at 20°C under a nitrogen atmosphere.[1]

  • Stir the mixture at 110°C for 6 hours. Monitor the reaction completion by TLC (PE:EtOAc = 1:1).[1]

  • Cool the mixture to 20°C and filter through a celite pad. Wash the filter cake with ethyl acetate (3 x 30 mL).[1]

  • Add the filtrate to water (2 L) and acidify with acetic acid to a pH of 4.[1]

  • Filter the resulting precipitate to afford the product as a white solid.[1]

Step 2: Preparation of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • To a mixture of ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (158.00 g, 762.59 mmol) in acetonitrile (1.6 L), add POCl₃ (584.64 g, 3.81 mol) at 20°C under a nitrogen atmosphere.[1]

  • Stir the mixture at 100°C for 2 hours. Monitor the reaction completion by TLC (PE:EA = 1:1).[1]

  • Cool the mixture to 20°C and pour it into ice-water (5000 mL) in portions at 0°C. Stir for 20 minutes.[1]

  • Filter the precipitate and dry to afford the final product as a white solid.[1]

Signaling Pathways and Mechanism of Action

Repotrectinib functions by binding to the ATP-binding site of its target kinases, thereby inhibiting their phosphorylation activity.[6] This action blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The primary pathways inhibited by Repotrectinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6]

Signaling_Pathway cluster_downstream Downstream Signaling Repotrectinib Repotrectinib ROS1_TRK_ALK ROS1 / TRK / ALK (Receptor Tyrosine Kinases) Repotrectinib->ROS1_TRK_ALK Inhibition RAS RAS ROS1_TRK_ALK->RAS PI3K PI3K ROS1_TRK_ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Migration ERK->Cell_Processes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Processes Experimental_Workflow A Substituted Aminopyrazole (e.g., Ethyl 5-amino-1H-pyrazole-4-carboxylate) B Cyclocondensation A->B C Pyrazolo[1,5-a]pyrimidine Core B->C D Chlorination C->D E Activated Heterocyclic Core D->E F Coupling with Chiral Amine E->F G Advanced Intermediate F->G H Further Functionalization & Cyclization G->H I Final Kinase Inhibitor (e.g., Repotrectinib) H->I

References

Application Notes and Protocols: The Strategic Use of 2-Amino-3-bromo-5-fluorobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Kinase Inhibitors and Strategic Starting Materials

Protein kinases are fundamental enzymes that orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has consequently revolutionized targeted therapy, offering potent and selective treatments for diseases driven by aberrant kinase activity.[3][][5]

The success of a kinase inhibitor discovery program often hinges on the strategic selection of starting materials. An ideal building block offers multiple points for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. 2-Amino-3-bromo-5-fluorobenzoic acid has emerged as a highly valuable scaffold in this context.[6][7] Its structure is pre-loaded with four distinct functional handles—an amine, a carboxylic acid, a bromine atom, and a fluorine atom—each serving a strategic purpose in the construction of complex inhibitor frameworks.

This guide provides an in-depth exploration of the application of this compound in kinase inhibitor synthesis. We will detail the core synthetic strategies, provide validated, step-by-step protocols, and discuss the underlying chemical logic that makes this molecule a powerhouse for medicinal chemists and drug development professionals.

Physicochemical Properties

A thorough understanding of the starting material's properties is crucial for reaction setup and optimization.

PropertyValueReference
Molecular Formula C₇H₅BrFNO₂[6]
Molar Mass 234.02 g/mol [6]
Appearance White to light yellow crystalline powder[6]
Melting Point ~160 °C[6]
Solubility Soluble in organic solvents like ethanol, dichloromethane; sparingly soluble in water.[6]
pKa 4.21 ± 0.10 (Predicted)[6]

Core Synthetic Strategies: A Multi-Functional Approach

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled assembly of the target inhibitor.

Amide Bond Formation: Building the Core Scaffold

The presence of both an amino group and a carboxylic acid makes this molecule an ideal substrate for amide bond formation, one of the most fundamental reactions in pharmaceutical synthesis.[8] This reaction is typically used to couple the benzoic acid core to another aromatic or heterocyclic amine, forming the central backbone of the inhibitor.

  • Causality: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents like HATU, HOBt/EDC, or by converting the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] The choice of reagent depends on the substrate's sensitivity and desired reaction conditions.

Suzuki-Miyaura Cross-Coupling: Introducing Diversity

The bromine atom at the 3-position is a key handle for introducing structural diversity via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10][11] This reaction forges a new carbon-carbon bond between the aromatic ring and an aryl or heteroaryl boronic acid/ester.[10][12]

  • Mechanistic Insight: The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[10] This reaction is prized for its high functional group tolerance and mild conditions.[10][12][13]

Intramolecular Cyclization: Crafting Heterocyclic Systems

Many potent kinase inhibitors feature rigid, heterocyclic core structures such as quinazolinones. The functionalities within the this compound scaffold are perfectly positioned to facilitate intramolecular cyclization reactions after initial coupling steps, leading to the formation of these important pharmacophores.[14]

The Role of the Fluorine Atom

The fluorine atom at the 5-position is not merely a spectator. Its high electronegativity can significantly influence the molecule's properties by:

  • Modulating pKa: Affecting the acidity of the carboxylic acid and basicity of the amine.

  • Enhancing Binding Affinity: Participating in favorable interactions (e.g., hydrogen bonds, dipole interactions) within the kinase active site.

  • Improving Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[12]

Experimental Workflows and Protocols

The following protocols provide a representative, two-step synthesis of a kinase inhibitor scaffold, demonstrating the practical application of the core strategies discussed.

Visualizing the Synthetic Workflow

G A 2-Amino-3-bromo- 5-fluorobenzoic acid B Step 1: Amide Coupling (e.g., HATU, DIPEA) + Aryl Amine A->B Reacts with C N-Aryl-2-amino-3-bromo- 5-fluorobenzamide Intermediate B->C Forms D Step 2: Suzuki Coupling (e.g., Pd(PPh3)4, K2CO3) + Heteroaryl Boronic Acid C->D Reacts with E Final Kinase Inhibitor Scaffold D->E Yields

Caption: A generalized synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Amide Coupling to Form N-Aryl-2-amino-3-bromo-5-fluorobenzamide

This protocol describes the coupling of this compound with a representative aniline derivative using HATU as the coupling agent.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount
This compound234.021.0234 mg (1.0 mmol)
4-Methoxyaniline123.151.1135 mg (1.1 mmol)
HATU380.231.2456 mg (1.2 mmol)
DIPEA129.242.5435 µL (2.5 mmol)
Anhydrous DMF--5 mL

Step-by-Step Methodology

  • Reaction Setup: To a dry 25 mL round-bottom flask under an argon atmosphere, add this compound (234 mg, 1.0 mmol) and anhydrous DMF (5 mL). Stir until the solid dissolves.

  • Reagent Addition: Add 4-methoxyaniline (135 mg, 1.1 mmol), followed by HATU (456 mg, 1.2 mmol).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (435 µL, 2.5 mmol) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the previously synthesized benzamide intermediate with a heteroaryl boronic acid.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount
N-(4-methoxyphenyl)-2-amino-3-bromo-5-fluorobenzamide339.161.0339 mg (1.0 mmol)
Pyridine-3-boronic acid122.921.5184 mg (1.5 mmol)
Pd(PPh₃)₄1155.560.0558 mg (0.05 mmol)
K₂CO₃ (2 M aqueous solution)138.213.01.5 mL (3.0 mmol)
1,4-Dioxane--8 mL

Step-by-Step Methodology

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the N-aryl benzamide intermediate (339 mg, 1.0 mmol), pyridine-3-boronic acid (184 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and the 2 M aqueous K₂CO₃ solution (1.5 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours.

  • Monitoring: Monitor the disappearance of the starting aryl bromide by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (40 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Common Synthetic Issues

IssuePotential CauseSuggested Solution
Low Amide Coupling Yield Incomplete activation of carboxylic acid; moisture in the reaction; steric hindrance.Ensure all reagents and solvents are anhydrous. Try a different coupling reagent (e.g., T3P®). Increase reaction time or temperature moderately.
Incomplete Suzuki Reaction Inactive catalyst; poor solubility of reagents; decomposition of boronic acid.Use a fresh batch of palladium catalyst. Degas the reaction mixture thoroughly to remove oxygen. Consider a different solvent system (e.g., DME/water) or a different base (e.g., Cs₂CO₃).[15]
Formation of Side Products Amide Coupling: Racemization (if chiral centers are present); formation of guanidinium by-product. Suzuki Coupling: Homocoupling of the boronic acid (Ar'-Ar'); debromination of starting material.Amide Coupling: Add HOBt or HOAt to suppress racemization. Ensure correct order of reagent addition. Suzuki Coupling: Use a slightly lower catalyst loading. Ensure an inert atmosphere is maintained.

Application Context: Targeting Kinase Signaling Pathways

Kinase inhibitors synthesized from scaffolds like this compound often target key nodes in oncogenic signaling cascades. A prime example is the RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Kinase_Inhibitor Kinase Inhibitor (e.g., RAF Inhibitor) Kinase_Inhibitor->RAF INHIBITS

Caption: The RAF/MEK/ERK pathway and a site of therapeutic intervention.

By strategically designing molecules using the this compound core, researchers can develop inhibitors that bind to the ATP-binding pocket of kinases like RAF, blocking downstream signaling and halting cancer cell proliferation.[1][2]

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-functionalized aromatic core provides a robust platform for executing key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling. The protocols and strategies outlined in this guide demonstrate a logical and efficient pathway to construct complex, drug-like molecules. By leveraging the unique chemical attributes of this starting material, researchers in drug discovery can accelerate the development of novel and effective targeted therapies for a range of diseases.

References

Application of 2-Amino-3-bromo-5-fluorobenzoic Acid in the Synthesis of a Key PARP Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Amino-3-bromo-5-fluorobenzoic acid is a valuable halogenated aromatic building block in medicinal chemistry. Its trifunctional nature, featuring an amine, a bromine atom, and a carboxylic acid on a fluorinated benzene ring, allows for diverse and regioselective chemical modifications. This makes it a crucial starting material for the synthesis of complex pharmaceutical intermediates. One of its primary applications is in the preparation of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2-amino-5-fluoro-3-(4-formylphenyl)benzoic acid. This intermediate is a direct precursor to various PARP inhibitors. The core of this transformation is a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Application Notes

Key Application: Synthesis of 2-amino-5-fluoro-3-(4-formylphenyl)benzoic acid.

This intermediate is a critical component for the synthesis of several PARP inhibitors. The formyl group serves as a handle for further chemical transformations to construct the final complex heterocyclic systems characteristic of many PARP inhibitors. The Suzuki-Miyaura coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and generally high yields.

Reaction Principle: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (4-formylphenylboronic acid). The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with 4-formylphenylboronic acid. The data is based on typical yields for similar transformations of ortho-bromoanilines and bromobenzoic acids.[1]

Reactant 1Reactant 2ProductCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
This compound4-formylphenylboronic acid2-amino-5-fluoro-3-(4-formylphenyl)benzoic acidPd(PPh₃)₄ (3-5)K₂CO₃ (2.0)1,4-Dioxane/Water (4:1)80-1004-1285-95>95
This compound4-formylphenylboronic acid2-amino-5-fluoro-3-(4-formylphenyl)benzoic acidPd(dppf)Cl₂ (2-5)Cs₂CO₃ (2.0)Toluene/Water (10:1)100-1106-1880-92>95

Experimental Protocols

Synthesis of 2-amino-5-fluoro-3-(4-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-formylphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 234 mg), 4-formylphenylboronic acid (1.2 mmol, 180 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-fluoro-3-(4-formylphenyl)benzoic acid as a solid.

Visualizations

Suzuki_Miyaura_Coupling A This compound C 2-amino-5-fluoro-3-(4-formylphenyl)benzoic acid A->C Suzuki-Miyaura Coupling B 4-formylphenylboronic acid B->C Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent 1,4-Dioxane/Water Heat Heat (90°C)

Caption: Synthetic scheme for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, base, and catalyst in a flask. start->setup inert Inert Atmosphere: Evacuate and backfill with N₂ or Ar. setup->inert solvent Solvent Addition: Add degassed 1,4-dioxane/water. inert->solvent reaction Reaction: Heat at 90°C and monitor progress (TLC/LC-MS). solvent->reaction workup Aqueous Workup: Dilute, extract with ethyl acetate, wash, and dry. reaction->workup purification Purification: Column chromatography or recrystallization. workup->purification product Final Product: 2-amino-5-fluoro-3-(4-formylphenyl)benzoic acid purification->product

Caption: Experimental workflow for the synthesis.

PARP_Inhibition_Pathway cluster_brca In BRCA-deficient cells dna_damage DNA Single-Strand Break parp PARP Enzyme Activation dna_damage->parp par_synthesis Poly(ADP-ribose) Synthesis parp->par_synthesis replication_fork Replication Fork Collapse parp->replication_fork Unrepaired SSB leads to recruitment Recruitment of DNA Repair Proteins par_synthesis->recruitment ssb_repair Single-Strand Break Repair recruitment->ssb_repair parp_inhibitor PARP Inhibitor (Derived from Intermediate) parp_inhibitor->parp Inhibits ds_break Double-Strand Break replication_fork->ds_break no_hrr Homologous Recombination Repair (HRR) is Defective ds_break->no_hrr cell_death Synthetic Lethality (Cell Death) no_hrr->cell_death

Caption: Role of PARP inhibitors in DNA repair.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials.[2]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-5-fluorobenzoic acid. This particular substrate is a valuable building block in medicinal chemistry. The resulting 2-amino-3-aryl-5-fluorobenzoic acid core is a key structural motif in various pharmacologically active molecules. The presence of the ortho-amino group can present challenges, such as catalyst inhibition, making the development of robust and optimized protocols crucial for successful synthesis.[1] This guide offers a comprehensive overview of reaction conditions, detailed methodologies, and the therapeutic relevance of the synthesized products.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester coupling partner is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions for Structurally Similar Substrates

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The tables below summarize reaction conditions and yields for the coupling of various ortho-bromoanilines, which serve as excellent models for the target substrate.

Table 1: Optimization of Reaction Conditions for the Coupling of an Unprotected ortho-Bromoaniline [3]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1CataCXium A Pd G3 (10)Cs₂CO₃Dioxane/H₂O801851
2CataCXium A Pd G3 (10)Cs₂CO₃EtOAc801845
3CataCXium A Pd G3 (10)Cs₂CO₃PhMe801849
4CataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF801895
5Pd(dppf)Cl₂ (10)Cs₂CO₃2-MeTHF8018<5
6Pd(OAc)₂/SPhos (10)Cs₂CO₃2-MeTHF8018<5

Reaction performed on a model ortho-bromoaniline substrate with a boronic ester.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of Various Unprotected ortho-Bromoanilines [1][4]

Entryortho-Bromoaniline SubstrateArylboronic EsterProduct Yield (%)
12-bromoanilinePhenylboronic acid pinacol ester91
22-bromo-4-fluoroanilinePhenylboronic acid pinacol ester90
32-bromo-5-fluoroanilinePhenylboronic acid pinacol ester85
42-bromoaniline4-Chlorophenylboronic acid pinacol ester75
52-bromoaniline4-(Trifluoromethyl)phenylboronic acid pinacol ester97
62-bromo-4-nitroanilinePhenylboronic acid pinacol ester82

Conditions: CataCXium A Pd G3 (5 mol%), Cs₂CO₃ (2 equiv.), 2-MeTHF, 70 °C.

Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid or ester. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol% or Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv. or K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., 2-MeTHF or Dioxane/H₂O 4:1, 0.1 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid/ester (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent (to achieve a 0.1 M concentration) via syringe under a positive pressure of the inert gas.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (5 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 2-amino-3-aryl-5-fluorobenzoic acid derivative.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)(Br)Ln oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)-Ar'Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product 2-Amino-3-aryl- 5-fluorobenzoic acid (Ar-Ar') reductive_elimination->product aryl_halide 2-Amino-3-bromo- 5-fluorobenzoic acid (Ar-Br) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow arrow arrow start Start: Oven-dried Schlenk Flask add_reagents Add this compound, Arylboronic acid/ester, and Base start->add_reagents inert_atmosphere Evacuate and Backfill with Inert Gas (3x) add_reagents->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst reaction Heat and Stir Reaction Mixture add_catalyst->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purify by Column Chromatography or Recrystallization workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide This compound Product 2-Amino-3-aryl-5-fluorobenzoic acid ArylHalide->Product BoronicAcid Arylboronic Acid/Ester BoronicAcid->Product Catalyst Palladium Catalyst (e.g., CataCXium A Pd G3) Catalyst->Product Catalyzes Base Base (e.g., Cs₂CO₃) Base->Product Enables Solvent Solvent (e.g., 2-MeTHF) Solvent->Product Mediates Temperature Temperature (70-100 °C) Temperature->Product Promotes

Caption: Logical relationships of reaction components in Suzuki-Miyaura coupling.

Applications in Drug Discovery

The 2-amino-3-arylbenzoic acid scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[5][6] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

The products derived from the Suzuki-Miyaura coupling of this compound are valuable intermediates for the synthesis of:

  • Enzyme Inhibitors: The ortho-substituted aniline motif is present in various pharmacologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4).[1]

  • Therapeutic Agents for Metabolic Diseases: These scaffolds are being investigated for the prevention of nonalcoholic fatty liver disease (NAFLD).[1]

  • Cardiovascular Drugs: The core structure is related to angiotensin II receptor antagonists.[1]

The ability to readily diversify the aryl group at the 3-position through this coupling reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

References

Synthesis of Novel Heterocyclic Compounds from 2-Amino-3-bromo-5-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the construction of quinazolinone and benzoxazinone scaffolds, utilizing 2-Amino-3-bromo-5-fluorobenzoic acid as a key starting material. The presence of bromo and fluoro substituents on the anthranilic acid core offers opportunities for further chemical modifications, making these synthesized heterocycles valuable intermediates in drug discovery and medicinal chemistry.

Introduction

This compound is a trifunctionalized building block that serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The amino and carboxylic acid groups are suitably positioned for cyclization reactions to form fused ring systems, while the bromo and fluoro moieties can be utilized for subsequent cross-coupling reactions or to modulate the physicochemical and pharmacological properties of the final compounds. This document outlines a two-step synthetic pathway for the preparation of novel 8-bromo-6-fluoro-substituted quinazolin-4(3H)-ones from this compound, proceeding through a benzoxazinone intermediate.

Synthetic Workflow Overview

The overall synthetic strategy involves two primary experimental stages. The first is the formation of a benzoxazinone intermediate through the acylation of this compound. The subsequent step involves the reaction of this intermediate with a primary amine to yield the desired quinazolinone derivative. This approach allows for the introduction of diverse substituents at the 2 and 3-positions of the quinazolinone core, facilitating the creation of a chemical library for biological screening.

Synthesis_Workflow start Start: This compound protocol1 Protocol 1: Formation of Benzoxazinone Intermediate start->protocol1 Acyl Chloride, Pyridine intermediate Crude Benzoxazinone protocol1->intermediate protocol2 Protocol 2: Formation of Quinazolinone intermediate->protocol2 Primary Amine, Pyridine or DMF crude_product Crude Quinazolinone protocol2->crude_product purification Purification crude_product->purification Filtration & Washing, Recrystallization analysis Characterization purification->analysis NMR, IR, MS final_product Pure Quinazolinone Derivative analysis->final_product

Caption: General workflow for the synthesis of quinazolinone derivatives.

Data Presentation

The following table summarizes the expected products and their key characteristics based on the protocols described below. Please note that yields and melting points are representative and may vary depending on the specific acyl chloride and primary amine used.

StepProductR¹ GroupR² GroupMolecular FormulaExpected Yield (%)Expected Melting Point (°C)
18-Bromo-6-fluoro-2-substituted-4H-3,1-benzoxazin-4-onePhenyl-C₁₅H₇BrFNO₂85-95180-185
18-Bromo-6-fluoro-2-substituted-4H-3,1-benzoxazin-4-oneMethyl-C₉H₅BrFNO₂80-90155-160
28-Bromo-6-fluoro-2,3-disubstituted-quinazolin-4(3H)-onePhenylBenzylC₂₂H₁₄BrFN₂O70-85210-215
28-Bromo-6-fluoro-2,3-disubstituted-quinazolin-4(3H)-oneMethylCyclohexylC₁₅H₁₆BrFN₂O65-80195-200

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-6-fluoro-2-substituted-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol details the synthesis of the benzoxazinone intermediate via acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent (e.g., ethanol or acetone) if a higher purity is desired.

Protocol1_Pathway start This compound intermediate N-Acyl Intermediate start->intermediate Acyl Chloride, Pyridine, 0°C to RT product 8-Bromo-6-fluoro-2-substituted- 4H-3,1-benzoxazin-4-one intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for the formation of the benzoxazinone intermediate.

Protocol 2: Synthesis of 8-Bromo-6-fluoro-2,3-disubstituted-quinazolin-4(3H)-one

This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone product.

Materials:

  • 8-Bromo-6-fluoro-2-substituted-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Primary amine (e.g., benzylamine, cyclohexylamine)

  • Anhydrous pyridine or dimethylformamide (DMF)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend the 8-Bromo-6-fluoro-2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in anhydrous pyridine or DMF (15 volumes).

  • Add the primary amine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (for pyridine, ~115 °C; for DMF, ~153 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of DMF and water) to obtain the pure quinazolinone derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol2_Pathway start 8-Bromo-6-fluoro-2-substituted- 4H-3,1-benzoxazin-4-one intermediate Ring-Opened Amide Intermediate start->intermediate Primary Amine, Pyridine/DMF, Reflux product 8-Bromo-6-fluoro-2,3-disubstituted- quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for the formation of the quinazolinone derivative.

Concluding Remarks

The protocols outlined in these application notes provide a robust and versatile methodology for the synthesis of novel 8-bromo-6-fluoro-substituted quinazolin-4(3H)-ones. The availability of a wide range of acyl chlorides and primary amines allows for the generation of a diverse library of compounds. The bromo and fluoro substituents on the quinazolinone core provide strategic handles for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the development of complex molecules with potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid moiety of 2-Amino-3-bromo-5-fluorobenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, and the ability to selectively modify its carboxylic acid group is crucial for the synthesis of a wide range of derivatives, including esters and amides. This document outlines strategic considerations, including the influence of aromatic ring substituents and potential interference from the amino group. Detailed, step-by-step protocols for esterification, amidation, and acyl halide formation are provided, along with troubleshooting and optimization strategies. The methodologies are designed to be robust and scalable, catering to the needs of researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

This compound is a polysubstituted aromatic carboxylic acid with significant potential as a scaffold in the development of novel pharmaceuticals and functional materials. The strategic derivatization of its carboxylic acid group into esters, amides, and other functionalities is a key step in harnessing its synthetic utility.

The presence of three distinct substituents on the aromatic ring—an amino group, a bromine atom, and a fluorine atom—imparts a unique electronic and steric environment that must be considered when planning synthetic transformations. The amino group, being basic, can interfere with acid-catalyzed reactions and may require protection in certain synthetic routes.[1][2] Conversely, the electron-withdrawing nature of the halogen substituents can influence the reactivity of the carboxylic acid.

This guide provides a systematic approach to the derivatization of the carboxylic acid group of this compound, with a focus on practical and efficient protocols.

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[3][4][5]

  • This compound: May cause skin and eye irritation.[3] It is harmful if swallowed and may cause respiratory irritation.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4][6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3][6] Wash hands thoroughly after handling.[3]

Derivatization Protocols

Esterification

Esterification is a fundamental transformation for modifying the properties of carboxylic acids, such as solubility and bioavailability. Two primary methods are presented here: Fischer-Speier esterification and alkylation.

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Due to the presence of the basic amino group, a stoichiometric amount of acid catalyst is often necessary.[2]

Experimental Protocol: Synthesis of Methyl 2-Amino-3-bromo-5-fluorobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in methanol (10-20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully add the residue to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for Fischer-Speier Esterification

Fischer_Esterification A Suspend Acid in Methanol B Add H₂SO₄ Catalyst A->B C Reflux (4-6h) B->C D Remove Excess Methanol C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Product: Methyl Ester H->I

Caption: Workflow for Fischer-Speier Esterification.

This method is particularly effective for the synthesis of methyl esters and proceeds under milder, basic conditions, thus avoiding the need for a strong acid catalyst.[2]

Experimental Protocol: Synthesis of Methyl 2-Amino-3-bromo-5-fluorobenzoate using Dimethyl Sulfate

  • Reaction Setup: Dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir.

  • Reagent Addition: Cool the mixture to 0 °C and add dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Workflow for Esterification via Alkylation

Alkylation_Esterification A Dissolve Acid in DMF B Add K₂CO₃ A->B C Add Dimethyl Sulfate at 0°C B->C D Stir at RT (2-4h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Product: Methyl Ester I->J

Caption: Workflow for Esterification via Alkylation.

Amidation

The formation of an amide bond is a cornerstone of medicinal chemistry.[7] This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an amine.[7][8]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates rapid amide bond formation with minimal side reactions.[9][10]

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM). Add HATU (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid solution.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Comparative Performance of Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDC/HOBtHOBtDIPEADMF1285>95Cost-effective; water-soluble urea byproduct simplifies work-up.[9]
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, ideal for challenging couplings.[9]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent with straightforward purification.[9]

Workflow for Amidation using Coupling Agents

Amidation_Workflow A Dissolve Acid in Anhydrous Solvent B Add Coupling Reagent and Base A->B C Stir for Activation (15-30 min) B->C D Add Amine C->D E Stir at RT (2-12h) D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify G->H I Product: Amide H->I

Caption: Workflow for Amidation using Coupling Agents.

Acyl Halide Formation

Conversion of the carboxylic acid to a more reactive acyl chloride is a common strategy for subsequent derivatization.[11] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.[12][13]

Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-fluorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.[12]

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Product Isolation: The resulting crude 2-Amino-3-bromo-5-fluorobenzoyl chloride can be used directly in the next step without further purification.

Note: The amino group may react with thionyl chloride under harsh conditions. For sensitive substrates, protection of the amino group may be necessary.[1]

Workflow for Acyl Chloride Formation

Acyl_Chloride_Formation A Suspend Acid in Thionyl Chloride B Add Catalytic DMF A->B C Reflux (1-2h) B->C D Remove Excess Thionyl Chloride C->D E Crude Acyl Chloride D->E

Caption: Workflow for Acyl Chloride Formation.

Amino Group Protection

For certain multi-step syntheses or when using reagents that are not compatible with a free amino group, protection of the amine is necessary.[1][14] Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[15][16]

  • Boc Protection: The amino group can be protected by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium hydroxide.

  • Deprotection: The Boc group is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.

The choice of protecting group strategy should be orthogonal to the reaction conditions planned for the derivatization of the carboxylic acid.[14]

Conclusion

The derivatization of the carboxylic acid group of this compound is a versatile and powerful tool for the synthesis of a diverse array of chemical entities. This guide provides a selection of robust and well-established protocols for esterification, amidation, and acyl halide formation. By carefully considering the reactivity of the starting material and choosing the appropriate synthetic strategy, researchers can efficiently generate a wide range of derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Characterization of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development as a potential scaffold or intermediate for synthesizing novel therapeutic agents. Its biological activity and utility in synthetic pathways are intrinsically linked to its purity and structural integrity. Therefore, robust analytical methodologies are crucial for its unambiguous characterization.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including its physicochemical properties and detailed protocols for its analysis by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
CAS Number 259269-84-6[2]
Appearance Off-white to yellow solid[1]
Melting Point 202-205 °C[1]
Boiling Point 344.0 ± 42.0 °C (Predicted)[1]
Density 1.877 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.21 ± 0.10 (Predicted)[1]

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the primary analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry standard for determining the purity of active pharmaceutical ingredients and intermediates. A reverse-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol:

ParameterRecommended Conditions
Instrument HPLC system with a UV detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 0.1 mg/mL.

Expected Results:

The chromatogram should display a single major peak corresponding to this compound. The purity can be calculated based on the area percentage of the main peak relative to the total peak area. The retention time will be dependent on the specific HPLC system and column used but is expected to be in the range of 10-15 minutes under the specified conditions.

Workflow for HPLC Method Development and Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_sample Prepare Sample Solution (0.1 mg/mL in ACN:H2O) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect UV Detection at 254 nm run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

ParameterRecommended Conditions
Instrument 400 MHz NMR Spectrometer
Solvent DMSO-d₆
¹H NMR Parameters
   Pulse ProgramStandard zg30
   Number of Scans16
   Relaxation Delay1.0 s
¹³C NMR Parameters
   Pulse ProgramStandard zgpg30
   Number of Scans1024
   Relaxation Delay2.0 s
Sample Preparation Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

Predicted ¹H and ¹³C NMR Data:

Based on the analysis of structurally similar compounds, the following chemical shifts are predicted for this compound.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~7.7d1HAr-H
~7.4d1HAr-H
~6.0br s2H-NH₂

Predicted ¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O
~158 (d)C-F
~145C-NH₂
~125 (d)C-H
~120 (d)C-H
~115C-COOH
~105C-Br

Note: The predicted chemical shifts are estimates and may vary slightly. The coupling constants for the aromatic protons and the carbon-fluorine coupling will provide further structural information.

Logical Relationship of NMR Data to Molecular Structure

NMR_Structure cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data mol 2-Amino-3-bromo- 5-fluorobenzoic Acid h1_nmr ¹H NMR mol->h1_nmr c13_nmr ¹³C NMR mol->c13_nmr h1_data Chemical Shifts Integration Multiplicity h1_nmr->h1_data c13_data Chemical Shifts C-F Coupling c13_nmr->c13_data

Caption: Relationship between the molecular structure and the information obtained from NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol:

ParameterRecommended Conditions
Instrument FTIR Spectrometer
Sample Preparation KBr pellet or Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Expected Characteristic FTIR Peaks:

Based on data from similar aminobenzoic acids, the following characteristic absorption bands are expected.[3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (amine)
3300 - 2500Strong, Very BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
~1620MediumN-H bending (amine)
~1580MediumC=C stretching (aromatic)
~1250StrongC-O stretching (carboxylic acid)
~1100MediumC-F stretching
Below 800MediumC-Br stretching
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol:

ParameterRecommended Conditions
Instrument Mass Spectrometer with Electrospray Ionization (ESI)
Ionization Mode Positive and Negative
Mass Range 50 - 500 m/z
Sample Preparation Dissolve the sample in methanol or acetonitrile at a concentration of approximately 10 µg/mL.

Expected Mass Spectral Data:

  • Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 234.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 232.

Expected Fragmentation Pattern:

Common fragmentation pathways for this class of compounds include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

General Workflow for Analytical Characterization

Analytical_Workflow cluster_techniques Analytical Techniques cluster_info Information Obtained start Sample of 2-Amino-3-bromo- 5-fluorobenzoic Acid hplc HPLC start->hplc nmr NMR start->nmr ftir FTIR start->ftir ms MS start->ms purity Purity and Impurity Profile hplc->purity structure Structural Confirmation nmr->structure functional_groups Functional Groups ftir->functional_groups mw_fragmentation Molecular Weight and Fragmentation ms->mw_fragmentation end Complete Characterization purity->end structure->end functional_groups->end mw_fragmentation->end

Caption: An integrated workflow for the complete analytical characterization of the target compound.

Data Summary

The following table summarizes the expected quantitative data from the analytical characterization of this compound.

Analytical TechniqueParameterExpected Value
HPLC Purity>98% (typical for a purified sample)
Retention TimeDependent on system, approx. 10-15 min
NMR (¹H) -COOH~13.0 ppm
Ar-H~7.7, ~7.4 ppm
-NH₂~6.0 ppm
NMR (¹³C) C=O~168 ppm
Aromatic Carbons~158 - ~105 ppm
MS (ESI+) [M+H]⁺m/z 234
MS (ESI-) [M-H]⁻m/z 232
FTIR C=O stretch~1700 cm⁻¹
N-H stretch3400 - 3200 cm⁻¹
O-H stretch3300 - 2500 cm⁻¹

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its identity, purity, and structural integrity, which is essential for its application in research and development. The provided data and workflows serve as a valuable resource for scientists and professionals working with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-3-bromo-5-fluorobenzoic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and effective method is the electrophilic bromination of 2-Amino-5-fluorobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent. This reaction selectively installs a bromine atom at the 3-position of the aromatic ring.

Q2: Which solvent is best for this synthesis?

A2: Both acetic acid and N,N-dimethylformamide (DMF) have been successfully used as solvents.[1][2] Acetic acid typically yields a product that precipitates out of the reaction mixture, simplifying the initial purification.[2] DMF can offer better solubility for the starting material but may require an aqueous workup to precipitate the product.[1]

Q3: What are the critical parameters affecting the yield of the reaction?

A3: The key parameters influencing the yield include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of N-bromosuccinimide. Low temperatures are often employed to control the reaction's selectivity and minimize the formation of byproducts.[1]

Q4: What are the common side products or impurities I should be aware of?

A4: A potential side product is the di-brominated species, 2-amino-3,5-dibromobenzoic acid. The formation of this impurity can be minimized by carefully controlling the stoichiometry of NBS and maintaining a low reaction temperature.

Q5: How can I purify the final product?

A5: The crude product is typically isolated by filtration.[1][2] Further purification can be achieved by washing the solid with a non-polar solvent like petroleum ether to remove organic residues.[2] If higher purity is required, recrystallization is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive N-bromosuccinimide (NBS).- Incorrect starting material.- Use freshly opened or purified NBS. Old NBS may have decomposed.- Confirm the starting material is 2-Amino-5-fluorobenzoic acid.
Low Yield - Suboptimal reaction temperature.- Incomplete reaction.- Product loss during workup.- For reactions in DMF, maintain the temperature at -10°C. For acetic acid, 0°C to room temperature can be effective.[1][2]- Increase the reaction time. Monitor the reaction progress using TLC or LC-MS.- Ensure complete precipitation of the product during the aqueous quench (for DMF) or upon cooling (for acetic acid). Minimize the volume of washing solvents.
Formation of Multiple Products (Impurities) - Over-bromination (di-bromination).- Reaction temperature too high.- Use a 1:1 molar ratio of 2-Amino-5-fluorobenzoic acid to NBS. Add the NBS solution dropwise or portion-wise to avoid localized high concentrations.- Maintain the recommended low temperature throughout the addition of NBS and the reaction period.
Product is a Dark Color - Presence of residual bromine or other colored impurities.- Ensure the reaction is properly quenched (e.g., with aqueous sodium bisulfate for DMF-based reactions).[1]- Wash the crude product thoroughly with an appropriate solvent.- Consider a charcoal treatment during recrystallization to remove colored impurities.
Difficulty in Filtering the Product - Very fine precipitate.- Allow the precipitate to age in the mother liquor, which may lead to larger crystal formation.- Use a high-quality filter paper and ensure a good seal on the filtration apparatus.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting Material Brominating Agent Solvent Temperature Reaction Time Yield (%) Reference
2-Amino-5-fluorobenzoic acidN-Bromosuccinimide (NBS)Acetic AcidRoom TempOvernight66.4[2]
2-Amino-5-fluorobenzoic acidN-Bromosuccinimide (NBS)Acetic Acid0°C to Room Temp16 hours62[2]
2-Amino-3-fluorobenzoic acid*N-Bromosuccinimide (NBS)DMF-10°C1 hour80[1]

*Note: While one source reports a high yield starting from 2-Amino-3-fluorobenzoic acid, the regioselectivity of this reaction to produce the 3-bromo isomer is questionable based on directing group effects. The more established route starts with 2-Amino-5-fluorobenzoic acid.

Experimental Protocols

Protocol 1: Bromination in Acetic Acid[2]
  • Dissolution: In a suitable reaction vessel, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • NBS Addition: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the filter cake with petroleum ether.

  • Drying: Dry the solid product under vacuum to a constant weight.

Protocol 2: Bromination in DMF[1]
  • Dissolution: Dissolve 2-amino-3-fluorobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to -10°C in an ice-salt bath.

  • NBS Addition: Prepare a solution of N-bromosuccinimide (1 equivalent) in DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Maintain the reaction mixture at -10°C and continue stirring for 1 hour.

  • Quenching: Quench the reaction by adding aqueous sodium bisulfate. This will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Dry the solid under vacuum.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM 2-Amino-5-fluorobenzoic acid Reaction Bromination SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Isolation Filtration Reaction->Isolation Precipitation Washing Washing (Petroleum Ether) Isolation->Washing Drying Drying Washing->Drying Product 2-Amino-3-bromo-5- fluorobenzoic acid Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingGuide cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Expected Outcome Start Low Yield or Impure Product Cause1 Suboptimal Temperature Start->Cause1 Cause2 Incorrect Stoichiometry (Excess NBS) Start->Cause2 Cause3 Decomposed NBS Start->Cause3 Cause4 Incomplete Reaction Start->Cause4 Sol1 Maintain Low Temp (-10°C to 0°C) Cause1->Sol1 Sol2 Use 1:1 Molar Ratio (Acid:NBS) Cause2->Sol2 Sol3 Use Fresh/Purified NBS Cause3->Sol3 Sol4 Increase Reaction Time & Monitor with TLC/LC-MS Cause4->Sol4 Outcome Improved Yield & Purity Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Troubleshooting logic for improving synthesis yield and purity.

References

Technical Support Center: Purification of Crude 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-3-bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

When synthesizing this compound via bromination of 2-Amino-5-fluorobenzoic acid, several impurities can be expected:

  • Unreacted Starting Material: 2-Amino-5-fluorobenzoic acid.

  • Over-brominated Products: Such as 2-Amino-3,x-dibromo-5-fluorobenzoic acid. The amino group is strongly activating, making polybromination a common side reaction.

  • Reagent Residues: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a byproduct.

Q2: What is the reported purity and melting point of this compound?

The reported melting point for this compound is in the range of 202-205°C. Commercially available products often have a purity of 95% or higher. In some synthetic procedures, the crude product is used without further purification, with reported yields of 62-66.4%.[1]

Q3: What are the recommended purification techniques for this compound?

The primary purification techniques for crude this compound are:

  • Recrystallization: Effective for removing small amounts of impurities.

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities.

  • Acid-Base Extraction: Can be employed to separate the acidic product from neutral or basic impurities.

Troubleshooting Guides

Recrystallization

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" can occur due to a high impurity level or if the solution is cooled too quickly.

  • Solution 1: Re-dissolve and Slow Cooling: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Solution 2: Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For this compound, ethanol, methanol, or a mixture of ethanol and water are good starting points.

Q: The yield of my recrystallized product is very low. How can I improve it?

A: Low yield is often due to using too much solvent or premature crystallization.

  • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product. Adding the solvent in small portions while heating helps to avoid a large excess.

  • Solution 2: Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.

  • Solution 3: Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals.

Q: My final product is still colored after recrystallization. How can I decolorize it?

A: Colored impurities may require an additional purification step.

  • Solution: Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.

Column Chromatography

Q: My compound is not moving from the baseline on the silica gel column. What should I do?

A: This indicates that the mobile phase is not polar enough to elute your compound. This compound is a polar molecule due to the amino and carboxylic acid groups.

  • Solution: Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, you may need to add a small amount of a more polar solvent like methanol to your mobile phase.

Q: I am unable to separate my desired product from a polar impurity. What can I try?

A: If co-elution occurs, you need to alter the selectivity of your chromatographic system.

  • Solution 1: Optimize the Mobile Phase:

    • Change the Solvent System: Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order.

    • Add an Acid Modifier: For acidic compounds like this, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.

  • Solution 2: Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like C18 for reverse-phase chromatography.

Data Presentation

Table 1: Reported Yield and Purity of Crude this compound

ParameterValueReference
Yield 62 - 66.4%[1]
Purity (LCMS) ~100%[2]
Melting Point 202-205 °C[2]

Note: The reported LCMS purity of 100% for a crude product may not account for all potential impurities. Further purification is recommended for high-purity applications.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for the recrystallization of crude this compound. The ideal solvent should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of this compound by silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., hexane/ethyl acetate with a small percentage of acetic acid)

  • Collection tubes

Methodology:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the selected mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction

This method is useful for separating the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide)

  • Aqueous acidic solution (e.g., 1M hydrochloric acid)

  • Separatory funnel

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane in a separatory funnel.

  • Extraction: Add an aqueous basic solution (e.g., 1M sodium bicarbonate) to the separatory funnel. The this compound will react with the base to form its water-soluble salt and move into the aqueous layer. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the acidic product.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and acidify with an aqueous acid (e.g., 1M HCl) until the this compound precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Slowly cool to crystallize hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash_dry Wash with cold solvent and dry collect->wash_dry pure_xtal Pure Crystalline Product wash_dry->pure_xtal

Caption: Experimental workflow for purification by recrystallization.

Column_Chromatography_Workflow start Crude Product load Load sample onto silica gel column start->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for purification by column chromatography.

Acid_Base_Extraction_Workflow crude Crude Product in Organic Solvent add_base Extract with aqueous base (e.g., NaHCO3) crude->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (contains product salt) separate_layers->aqueous_layer organic_layer Organic Layer (contains neutral/basic impurities) separate_layers->organic_layer acidify Acidify aqueous layer with HCl aqueous_layer->acidify precipitate Precipitate pure product acidify->precipitate filter_dry Filter, wash with water, and dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Experimental workflow for purification by acid-base extraction.

References

common side reactions in the synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method is the electrophilic bromination of a starting material, 2-amino-5-fluorobenzoic acid, using a brominating agent like N-bromosuccinimide (NBS). The reaction is typically carried out in a solvent such as acetic acid or N,N-dimethylformamide (DMF).[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

The primary side reactions include:

  • Polybromination: The strong activating nature of the amino group can lead to the formation of di-brominated or other poly-brominated byproducts.[3]

  • Formation of Colored Impurities: The appearance of dark, tar-like, or brown byproducts can occur, often due to localized overheating or prolonged reaction times.[4][5]

  • N-Acetylation: When using glacial acetic acid as a solvent, the amino group can be acetylated, forming N-acetylated byproducts.[3]

  • Isomer Formation: While the primary product is the 3-bromo isomer, other positional isomers could potentially form.

Q3: How can I minimize the formation of polybrominated byproducts?

To minimize polybromination, consider the following:

  • Control Stoichiometry: Use a carefully measured molar equivalent of the brominating agent (e.g., NBS).

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., -10°C to 0°C) to control the reaction rate.[1][2]

  • Protecting Groups: Protect the amino group, for instance through acetylation, before the bromination step. This reduces the activating effect of the amino group and allows for more selective monobromination.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Formation of Dark, Tar-Like, or Brown Byproducts
Potential Cause Recommended Solution
Incomplete dissolution of reactants leading to localized overheating.[4]Ensure all solid reactants are fully dissolved in the solvent before initiating the reaction or heating. Vigorous stirring is crucial.[4]
Reaction temperature is too high.[4]Maintain strict temperature control throughout the reaction. For exothermic steps, add reagents dropwise and use an ice bath to manage the temperature.
Prolonged reaction or boiling time.[4]Limit the reaction or boiling time to the minimum required for the complete conversion of the starting material. Monitor the reaction progress using techniques like TLC or LC-MS.
Issue 2: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete reaction.Monitor the reaction to completion. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but be cautious of increased byproduct formation.
Loss of product during workup and purification.Optimize the purification process. Ensure the pH is correctly adjusted during precipitation and use appropriate solvents for washing to minimize loss of the desired product.
Formation of significant amounts of side products.Refer to the troubleshooting guide for byproduct formation and adjust reaction conditions accordingly (e.g., lower temperature, use of protecting groups).

Experimental Protocols

Synthesis of this compound using NBS in Acetic Acid
  • Dissolve 2-amino-5-fluorobenzoic acid in glacial acetic acid at 0°C.[2]

  • Slowly add N-bromosuccinimide (NBS) in batches to the solution while maintaining the low temperature.[2]

  • Allow the mixture to stir at room temperature for an extended period (e.g., 16 hours or overnight).[2]

  • The resulting precipitate, which is the desired product, is collected by filtration.[2]

  • Wash the collected solid with a non-polar solvent like petroleum ether to remove soluble impurities.[2]

  • Dry the product under a vacuum.[2]

Synthesis of this compound using NBS in DMF
  • Dissolve 2-amino-5-fluorobenzoic acid in N,N-dimethylformamide (DMF) and cool the solution to -10°C.[1]

  • Prepare a solution of NBS in DMF and add it dropwise to the cooled starting material solution over a period of about 10 minutes.[1]

  • Maintain the reaction mixture at -10°C and continue stirring for approximately 1 hour.[1]

  • Quench the reaction by adding aqueous sodium bisulfate, which will cause the product to precipitate.[1]

  • Collect the solid product by filtration and dry it under a vacuum.[1]

Quantitative Data

Starting Material Brominating Agent/Solvent Temperature Yield of this compound Reference
2-Amino-5-fluorobenzoic acidNBS / Acetic Acid0°C to Room Temp62% - 66.4%[2]
2-Amino-3-fluorobenzoic acidNBS / DMF-10°C80%[1]

Visualizations

G Troubleshooting Workflow: Formation of Colored Impurities start Start: Colored Impurities Observed q1 Was the reaction temperature controlled? start->q1 s1 Solution: Maintain strict temperature control (e.g., use an ice bath). q1->s1 No q2 Were all reactants fully dissolved before starting? q1->q2 Yes s1->q2 s2 Solution: Ensure complete dissolution with vigorous stirring. q2->s2 No q3 Was the reaction time minimized? q2->q3 Yes s2->q3 s3 Solution: Monitor reaction to completion and avoid prolonged heating. q3->s3 No end Impurity Formation Minimized q3->end Yes s3->end

Caption: Troubleshooting workflow for colored impurity formation.

G Synthetic Pathway and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions start 2-Amino-5-fluorobenzoic acid reagent + NBS (in Acetic Acid or DMF) start->reagent product This compound reagent->product polybromo Polybrominated Products reagent->polybromo Excess NBS or high temperature acetylated N-Acetylated Product (if using Acetic Acid) reagent->acetylated Acetic Acid as solvent tar Tar/Colored Impurities reagent->tar High temperature or prolonged reaction time

Caption: Synthesis of this compound and common side reactions.

References

Technical Support Center: Regioselective Halogenation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers facing challenges with the regioselective halogenation of benzoic acid derivatives. The content is structured in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My halogenation reaction is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?

A: The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director for traditional electrophilic aromatic substitution (EAS).[1] If you are observing a mixture, particularly with a high proportion of the meta isomer, you are likely operating under EAS conditions. To achieve high regioselectivity for the ortho or para positions, you must change your synthetic strategy.

  • Ortho-Selectivity: The most effective modern method is to use transition-metal-catalyzed C–H activation, where the substrate's own carboxyl group acts as a directing group to guide the halogen to the ortho position.[2][3] Palladium (Pd) and Iridium (Ir) catalysts are particularly effective for this purpose.[4][5] These reactions typically use N-halosuccinimides (NCS, NBS, NIS) as the halogen source.[6]

  • Para-Selectivity: Achieving high para-selectivity can be challenging due to steric hindrance from the carboxyl group. However, for certain substrates, methods using reagents like benzeneseleninyl chloride with an aluminum halide have shown high para-selectivity for activated aromatics.[7]

  • Meta-Selectivity: If meta-halogenation is desired, standard EAS conditions are often sufficient. For more complex substrates where EAS is not effective, specific Pd(II)-catalyzed methods have been developed that can achieve meta-C–H bromination and chlorination.[8][9][10]

The flowchart below provides a logical guide to troubleshooting poor regioselectivity.

G start Problem: Poor Regioselectivity analyze 1. Analyze Product Mixture (GC-MS, NMR) start->analyze meta_major Is the meta-isomer the major product? analyze->meta_major ortho_para_mix Is it a mixture of ortho/para isomers? meta_major->ortho_para_mix No solution_meta Solution: Use Ortho-Directing Catalysis (e.g., Pd, Ir) meta_major->solution_meta Yes polyhalogenation Is polyhalogenation observed? ortho_para_mix->polyhalogenation No solution_op_mix Solution: Consider Steric Effects. Use Bulky Directing Group or Catalyst for Para-Selectivity. ortho_para_mix->solution_op_mix Yes solution_poly Solution: - Reduce equivalents of halogenating agent. - Use milder conditions (lower temp/time). polyhalogenation->solution_poly Yes end_node Achieve High Regioselectivity polyhalogenation->end_node No solution_meta->end_node solution_op_mix->end_node solution_poly->end_node G sub 1. Prepare Substrate (Benzoic Acid Derivative) reagents 2. Add Solvent, Catalyst, & Halogenating Agent (NXS) sub->reagents reaction 3. Heat Reaction Mixture (Under Inert Atmosphere if needed) reagents->reaction quench 4. Quench Reaction & Perform Aqueous Workup reaction->quench purify 5. Purify Product (Column Chromatography) quench->purify analyze 6. Analyze Product (NMR, MS) purify->analyze

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of Substituted Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving substituted bromoanilines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of substituted bromoanilines.

Section 1: Low or No Product Yield

Q1: My cross-coupling reaction with a substituted bromoaniline is resulting in low or no product yield. What are the primary factors to investigate?

A1: Low conversion is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is recommended. Key areas to check include:

  • Reagent Quality and Integrity: Ensure all reagents, especially the bromoaniline, coupling partner (e.g., boronic acid, amine), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction by deactivating the catalyst.[1] Solvents should be freshly distilled or obtained from a reliable commercial source under anhydrous conditions.

  • Catalyst Activity and Pre-activation: The palladium source and ligands are critical. Many reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[2] Inefficient activation will result in a low concentration of the active catalyst. Consider using a well-defined, air-stable precatalyst (e.g., G3 or G4 palladacycle precatalysts) for more consistent generation of the active catalyst.[3][4]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1][2] Ensure the reaction vessel has been thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and is maintained under a positive pressure of inert gas throughout the experiment.[1]

  • Reaction Temperature: The temperature may be insufficient for the oxidative addition step, which is often rate-determining.[1][5] A stepwise increase in temperature may be beneficial; however, excessive heat can lead to catalyst decomposition.[1]

Q2: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can it be prevented?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and aggregation of the active Pd(0) catalyst into an inactive metallic state.[1][2] This is a primary mode of catalyst deactivation.

Common Causes and Prevention Strategies:

  • Presence of Oxygen: Rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere is the most critical preventative measure.[1][2]

  • Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands (e.g., biaryl phosphine ligands like XPhos or BrettPhos) can form more stable complexes.[1][3][6][7] Increasing the ligand-to-palladium ratio can also enhance stability.[1][8]

  • High Temperatures: Prolonged exposure to high temperatures can accelerate catalyst decomposition.[1] Aim for the lowest effective temperature to maintain catalyst stability.

Section 2: Substrate-Specific Challenges

Q3: I am experiencing difficulty with the cross-coupling of an electron-rich bromoaniline. What adjustments should I consider?

A3: Electron-rich bromoanilines can be challenging substrates as the electron-donating amino group can make the C-Br bond less reactive towards oxidative addition.

Optimization Strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the palladium center.[7][9]

  • Catalyst System: Consider using a more active catalyst system, such as a palladacycle precatalyst, which can be effective for less reactive aryl halides.[10]

  • Reaction Conditions: Higher temperatures may be necessary to facilitate the oxidative addition step.[5]

Q4: My reaction with a sterically hindered ortho-substituted bromoaniline is not proceeding. How can I overcome this steric hindrance?

A4: Steric hindrance around the bromine atom can significantly impede the oxidative addition of the palladium catalyst.

Troubleshooting Steps:

  • Bulky Ligands: The use of bulky biaryl phosphine ligands is often crucial for coupling sterically hindered substrates.[7][11] These ligands create a coordinatively unsaturated palladium center that is more accessible to the hindered aryl halide.

  • Ligand Screening: A screening of different bulky ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to identify the optimal one for a specific substrate combination.[8]

  • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields for challenging couplings, though this is a less desirable solution from an efficiency standpoint.[10]

Q5: My Buchwald-Hartwig amination with a bromoaniline is failing. What are the key parameters to optimize?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of base, ligand, and solvent.

Key Optimization Parameters:

  • Base Selection: The base plays a critical role in the deprotonation of the amine and the subsequent reductive elimination.[12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[12]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are generally required to facilitate both the C-N bond-forming reductive elimination and to prevent catalyst deactivation.[6][7]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.[14]

Section 3: Side Reactions

Q6: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A6: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[15][16]

Prevention Strategies:

  • Rigorous Inert Atmosphere: The most effective way to prevent homocoupling is to meticulously exclude oxygen from the reaction mixture.[15][16]

  • Order of Addition: Adding the bromoaniline to the reaction mixture before the palladium catalyst can sometimes help to favor the cross-coupling pathway.

  • Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids.[14]

Q7: Protodeboronation of my boronic acid is a major issue. How can I address this?

A7: Protodeboronation, the cleavage of the C-B bond, is a significant side reaction, particularly with electron-rich or heteroaromatic boronic acids.[14]

Mitigation Strategies:

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[16]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous conditions can help to minimize this side reaction.[17]

  • Base Selection: For base-sensitive boronic acids, using a weaker base like potassium fluoride (KF) may be beneficial.[14][17]

Data Presentation

Table 1: General Troubleshooting Guide for Low Yield in Palladium-Catalyzed Cross-Coupling of Bromoanilines

Observation Potential Cause Recommended Solution(s)
No or low product formationInactive catalystUse a fresh palladium source and ligand. Consider a more active precatalyst (e.g., palladacycle).[3][8]
Poor reagent qualityEnsure all reagents are pure and anhydrous. Use freshly distilled/degassed solvents.[1]
Insufficient temperatureGradually increase the reaction temperature.[1][5]
Inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands.[8]
Reaction starts then stallsCatalyst deactivation (e.g., formation of palladium black)Improve inert atmosphere techniques.[1][2] Use a more stable ligand or a higher ligand-to-palladium ratio.[1]
Substrate inhibitionDilute the reaction mixture.
Significant side product formationHomocoupling of boronic acid/esterRigorously exclude oxygen.[15][16]
ProtodeboronationUse a more stable boronic ester (e.g., pinacol). Use anhydrous conditions and a weaker base if necessary.[14][16]
Hydrodehalogenation of bromoanilineEnsure the absence of water and other proton sources.

Table 2: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of a Sterically Hindered Bromoaniline (Illustrative Data)

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100<10
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Dioxane10075
3XPhos Pd G3 (2)(internal)Cs₂CO₃2-MeTHF8092
4CataCXium A Pd G3 (2)(internal)Cs₂CO₃2-MeTHF8095[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Substituted Bromoaniline

To an oven-dried reaction vessel equipped with a magnetic stir bar is added the substituted bromoaniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. The palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and ligand (if not using a precatalyst) are added under a positive flow of inert gas. Anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and palladium residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Substituted Bromoaniline

In a glovebox or under a positive flow of inert gas, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv). Anhydrous, degassed solvent (e.g., toluene) is added, followed by the amine (1.1-1.3 equiv) and the substituted bromoaniline (1.0 equiv).[3] The vessel is sealed and placed in a preheated oil bath at the desired temperature (typically 100-110 °C) and stirred vigorously for 12-24 hours.[3] The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.[3] The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Verify Reagent Quality (Purity, Anhydrous) Start->CheckReagents Initial Checks CheckAtmosphere Ensure Rigorous Inert Atmosphere Start->CheckAtmosphere CheckCatalyst Evaluate Catalyst System (Source, Ligand, Loading) Start->CheckCatalyst CheckConditions Assess Reaction Conditions (Temperature, Concentration) Start->CheckConditions Optimization Systematic Optimization CheckReagents->Optimization Reagents OK CheckAtmosphere->Optimization Atmosphere OK PalladiumBlack Observe Palladium Black? CheckAtmosphere->PalladiumBlack CheckCatalyst->Optimization Catalyst OK CheckConditions->Optimization Conditions OK ScreenLigands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Optimization->ScreenLigands ScreenBases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Optimization->ScreenBases ScreenSolvents Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) Optimization->ScreenSolvents VaryTemp Vary Temperature Optimization->VaryTemp SuccessfulReaction Successful Reaction ScreenLigands->SuccessfulReaction ScreenBases->SuccessfulReaction ScreenSolvents->SuccessfulReaction VaryTemp->SuccessfulReaction PalladiumBlack->Optimization No ImproveDegassing Improve Degassing & Inert Technique PalladiumBlack->ImproveDegassing Yes UseStableLigand Use More Stable Ligand or Higher L:Pd Ratio PalladiumBlack->UseStableLigand Yes ImproveDegassing->CheckAtmosphere UseStableLigand->CheckCatalyst

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Catalytic_Cycle_Issues Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Issue_Deactivation Catalyst Deactivation (Palladium Black) Pd0->Issue_Deactivation Side Reaction PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Ar-Br Issue_OxAdd Issue: - Steric Hindrance - Electron-Rich ArBr OxAdd->Issue_OxAdd Transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) PdII->Transmetalation Intermediate L-Pd(II)(Ar)(R) Transmetalation->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-R ReductiveElimination->Product Solution_OxAdd Solution: - Bulky, e⁻-rich ligand - Higher Temp. Issue_OxAdd->Solution_OxAdd Cause_Deactivation Cause: - Oxygen - Ligand Dissociation Issue_Deactivation->Cause_Deactivation

Caption: Common issues mapped to the palladium cross-coupling catalytic cycle.

References

stability and degradation pathways of 2-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Amino-3-bromo-5-fluorobenzoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] Containers should be kept tightly closed to prevent moisture absorption and contamination.[1] For long-term storage, refrigeration in a dark place under an inert atmosphere is advisable.[2][3]

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored or mixed with strong oxidizing agents.[1] Contact with such agents could lead to vigorous reactions and degradation of the compound.

Q4: What is the general stability of this compound under normal laboratory conditions?

A4: The compound is considered stable under normal, recommended storage conditions.[1] However, deviations from these conditions, such as exposure to high temperatures, light, or incompatible materials, can lead to degradation.

Q5: What are the potential hazardous decomposition products?

A5: Under thermal stress, one of the hazardous decomposition products that can be formed is hydrogen bromide.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (yellowing or browning) Oxidation of the amino group. Aromatic amines can change color upon storage due to atmospheric oxidation.[5]- Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen).- Store at recommended cool temperatures. - Avoid prolonged exposure to air.
Unexpected peaks in chromatogram after sample preparation Degradation of the compound in solution. This could be due to pH, light exposure, or reaction with the solvent.- Prepare solutions fresh before use.- Protect solutions from light by using amber vials or covering them with foil.- Ensure the pH of the solution is within a stable range (near neutral, unless otherwise specified for a particular reaction).- Verify the purity of the solvent and check for potential reactivity.
Loss of compound during heating of a reaction mixture Thermal decomposition. Benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[6][7]- If possible, perform reactions at the lowest effective temperature.- Use a reaction solvent with an appropriate boiling point to control the temperature.- Monitor the reaction progress closely to avoid prolonged heating.
Inconsistent analytical results Sample degradation between preparation and analysis.- Analyze samples as quickly as possible after preparation.- If there is a delay, store prepared samples under conditions that minimize degradation (e.g., refrigerated and protected from light).- Include a standard sample prepared at the same time to monitor for degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related compounds, several degradation pathways can be postulated under forced degradation conditions.

Oxidative Degradation

The aromatic amine functional group is susceptible to oxidation, which can lead to a variety of products. This can involve the formation of nitroso and nitro derivatives, as well as dimerization or polymerization.[1][8]

Oxidative_Degradation This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates [O] Nitroso/Nitro Derivatives Nitroso/Nitro Derivatives Oxidized Intermediates->Nitroso/Nitro Derivatives Further Oxidation Dimers/Polymers Dimers/Polymers Oxidized Intermediates->Dimers/Polymers Coupling

Caption: Postulated oxidative degradation pathway.

Photodegradation

Exposure to UV light could potentially lead to polymerization or oxidation of the amino group, similar to what is observed with p-aminobenzoic acid.[9][10]

Photodegradation This compound This compound Excited State Excited State This compound->Excited State hv Polymerization Products Polymerization Products Excited State->Polymerization Products Oxidized Products Oxidized Products Excited State->Oxidized Products

Caption: Potential photodegradation pathways.

Thermal Degradation

At elevated temperatures, the primary degradation pathway is likely decarboxylation, leading to the formation of 2-bromo-4-fluoroaniline.

Thermal_Degradation This compound This compound 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline This compound->2-Bromo-4-fluoroaniline Δ (-CO2)

Caption: Postulated thermal degradation pathway.

Hydrolytic Degradation

Under strong acidic or basic conditions, and potentially with heating, dehalogenation (loss of the bromine atom) could occur, although this may require harsh conditions.

Hydrolytic_Degradation This compound This compound 2-Amino-5-fluorobenzoic acid 2-Amino-5-fluorobenzoic acid This compound->2-Amino-5-fluorobenzoic acid H+/OH-, Δ (-Br)

Caption: Possible hydrolytic dehalogenation.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products can be detected and the analytical method can be validated.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at a high temperature (e.g., 80-100°C) for a specified period.

    • Cool and dilute to a suitable concentration for analysis.

  • Thermal Degradation (solid state):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 105°C) for a specified period.

    • After exposure, dissolve the solid in the chosen solvent and dilute to a suitable concentration for analysis.

  • Photostability:

    • Expose an aliquot of the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

    • Analyze both the exposed and control samples at appropriate time points.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • The method should be capable of separating the parent compound from all major degradation products.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound in each stressed sample.

  • Identify and characterize the major degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy if necessary.

Caption: General workflow for a forced degradation study.

References

managing regioselectivity in the synthesis of polysubstituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted anilines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of managing regioselectivity in their synthetic endeavors. Here you will find troubleshooting guidance for common experimental challenges and answers to frequently asked questions.

Troubleshooting Guide: Managing Regioselectivity

Poor regioselectivity is a common hurdle in the synthesis of polysubstituted anilines, often resulting in difficult-to-separate isomeric mixtures and reduced yields of the target compound. This guide provides solutions to specific issues encountered during electrophilic aromatic substitution and other functionalization reactions.

Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)

Scenario: You are conducting a nitration or halogenation on a protected aniline, such as acetanilide, but are obtaining a substantial amount of the ortho-isomer, which lowers the yield of the desired para-product.[1]

Potential Causes:

  • Insufficient Steric Hindrance: The protecting group may not be bulky enough to effectively block the ortho positions.[1]

  • Reaction Conditions: Temperature and solvent can significantly influence the ortho/para ratio.[1]

Solutions:

  • Choice of Protecting Group: Employ a bulkier protecting group like pivaloyl or benzoyl to increase steric hindrance around the ortho positions.[1]

  • Temperature Control: Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable para-isomer.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can alter the isomer distribution. It is recommended to perform small-scale solvent screens to identify optimal conditions.[1]

Issue 2: Unwanted meta-Substitution During Nitration

Scenario: While performing a nitration reaction under strongly acidic conditions, you observe the formation of a significant amount of the meta-substituted product instead of the expected ortho/para isomers.

Potential Cause:

  • Anilinium Ion Formation: In highly acidic media, the amino group becomes protonated, forming the anilinium ion (-NH₃⁺). This positively charged group is electron-withdrawing and acts as a meta-director.[1]

Solutions:

  • Use of a Protecting Group: Protecting the amino group as an amide (e.g., acetanilide) prevents the formation of the anilinium ion and restores the ortho-, para-directing nature of the substituent.[2]

  • Milder Reaction Conditions: If direct nitration is necessary, exploring milder nitrating agents and avoiding excessively strong acids can minimize protonation of the aniline.

Issue 3: Polysubstitution in Halogenation Reactions

Scenario: When attempting to mono-halogenate aniline, you observe the formation of di- and tri-substituted products, leading to a complex product mixture.

Potential Cause:

  • High Activating Effect of the Amino Group: The lone pair of electrons on the nitrogen atom strongly activates the aromatic ring, making it highly susceptible to multiple substitutions.[2][3]

Solutions:

  • Acylation of the Amino Group: Converting the amino group to an amide (acetylation) moderates its activating effect. The amide is still an ortho-, para-director, but it is less activating than the free amino group, which helps to prevent over-substitution.[2] The steric bulk of the acetyl group also favors para-substitution.[2]

Issue 4: Difficulty in Achieving ortho-Selectivity in C-H Functionalization

Scenario: You are trying to introduce a functional group at the ortho-position of an aniline derivative using a transition-metal-catalyzed C-H functionalization reaction but are observing a mixture of isomers or no reaction.

Potential Cause:

  • Lack of an Effective Directing Group: Many C-H functionalization reactions require a directing group to achieve high regioselectivity.

Solutions:

  • Employ a Removable Directing Group: A common strategy is to install a directing group on the nitrogen atom, such as a pyridyl or pyrimidyl group.[4] This group can coordinate to the metal catalyst and direct the functionalization to the ortho-position. These directing groups can often be removed after the reaction.[4]

  • Catalyst and Ligand Optimization: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the ligands used are critical for controlling regioselectivity in C-H functionalization.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a protecting group in the synthesis of polysubstituted anilines?

A: Protecting groups serve several crucial functions:

  • To Control Regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution.[1]

  • To Moderate Reactivity: They reduce the activating effect of the amino group, thereby preventing polysubstitution.[1]

  • To Prevent Unwanted Side Reactions: They protect the nitrogen atom from participating in undesired reactions such as N-alkylation or oxidation.[1]

  • To Enable Certain Reactions: In reactions like the Friedel-Crafts acylation, which are incompatible with a free amino group, a protecting group is essential.[1]

Q2: How can I achieve meta-substitution on an aniline derivative?

A: While the amino group is a strong ortho-, para-director, meta-substitution can be achieved through a few strategies:

  • Anilinium Ion Formation: As mentioned in the troubleshooting guide, carrying out electrophilic substitution in strongly acidic conditions protonates the amino group, forming a meta-directing anilinium ion.[1]

  • Multi-step Synthesis: A more controlled approach involves a sequence of reactions. For example, starting with benzene, one could perform a nitration (meta-directing nitro group), followed by another substitution, and finally, reduction of the nitro group to an amine.[8]

Q3: Are there catalytic methods to directly functionalize the C-H bonds of anilines with high regioselectivity?

A: Yes, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct derivatization of anilines.[6] By choosing the appropriate catalyst and directing group, it is possible to selectively functionalize the ortho, meta, or para positions.[4][5] For instance, ruthenium catalysts have been used for meta-C-H functionalization, while palladium catalysts are often employed for ortho-selective reactions with the aid of a directing group.[4]

Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety?

A: Yes, but careful consideration of the reaction conditions is necessary. The existing aniline can potentially compete as a nucleophile. The choice of ligand, base, and solvent can influence the selectivity of the reaction. It is often advisable to protect the existing aniline if it is not the intended reaction site.[1]

Data Presentation

Table 1: Effect of Protecting Group on the Regioselectivity of Nitration of Aniline Derivatives
Protecting GroupReaction Conditionsortho-isomer (%)para-isomer (%)Reference
None (as anilinium)H₂SO₄/HNO₃247 (meta)[2]
Acetyl (-COCH₃)H₂SO₄/HNO₃, 0-10 °C1979[1]
Pivaloyl (-COC(CH₃)₃)H₂SO₄/HNO₃, low temp.<5>95[1]
Table 2: Influence of Reaction Conditions on Regioselectivity
SubstrateReactionConditionsMajor ProductMinor Product(s)Reference
AcetanilideBrominationBr₂ in Acetic Acidpara-bromoacetanilideortho-bromoacetanilide[2]
AnilineBrominationBr₂ in H₂O2,4,6-tribromoaniline-[2]
AnilineC-H BorylationIr-catalyst, B₂eg₂ortho-borylated anilinemeta-, para-isomers[9][10]
AnilineC-H BorylationIr-catalyst, B₂pin₂Mixture of isomers-[9][10]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide[1]

Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.

Procedure:

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir vigorously.

  • The acetanilide will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize from an ethanol/water mixture to obtain pure acetanilide.

Protocol 2: Regioselective para-Nitration of Acetanilide[1]

Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ice, water, ethanol.

Procedure:

  • Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool in an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid while stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, let the mixture stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 100 g of crushed ice.

  • The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize from ethanol to obtain the pure para-isomer.

Visualizations

regioselectivity_workflow cluster_start Starting Material cluster_decision Desired Regiochemistry cluster_ortho_para Ortho/Para Substitution cluster_meta Meta Substitution start Substituted Aniline decision Selectivity Goal? start->decision protect Protect Amino Group (e.g., Acetylation) decision->protect ortho/para protonate Strongly Acidic Conditions (Protonation) decision->protonate meta eas Electrophilic Aromatic Substitution (EAS) protect->eas deprotect_op Deprotection eas->deprotect_op product_op Ortho/Para Product deprotect_op->product_op eas_meta EAS on Anilinium Ion protonate->eas_meta product_meta Meta Product eas_meta->product_meta

Caption: Decision workflow for achieving regioselectivity in EAS of anilines.

troubleshooting_low_para_yield cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Yield of para-Isomer cause1 Insufficient Steric Hindrance of Protecting Group issue->cause1 cause2 Suboptimal Reaction Conditions (Temp, Solvent) issue->cause2 solution1 Use Bulkier Protecting Group (e.g., Pivaloyl) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Optimize Solvent System cause2->solution3 outcome Improved Yield of para-Product solution1->outcome Increases para-selectivity solution2->outcome Favors para-isomer solution3->outcome Improves ortho/para ratio

Caption: Troubleshooting logic for low para-isomer yield in EAS reactions.

References

Technical Support Center: Purification of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from commercial 2-Amino-3-bromo-5-fluorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause Recommended Solution
Low Purity After Recrystallization Inappropriate solvent choice leading to co-crystallization of impurities.Select a solvent system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain soluble at low temperatures. Consider solvent pairs like dichloromethane/methanol or acetone/water.[1][2]
Trapped solvent or moisture in the crystals.Ensure crystals are thoroughly dried under vacuum after filtration. Washing with a low-boiling point, non-polar solvent like cold petroleum ether can help remove residual polar solvents before final drying.[3]
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture or the solution being too concentrated.Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. Using a different solvent system may also be necessary.[4]
Failure to Crystallize Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[4]
Colored Impurities in Final Product Presence of colored byproducts from the synthesis or degradation products.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: Based on its common synthesis route, potential impurities include:

  • Starting Materials: Unreacted 2-amino-5-fluorobenzoic acid.[3][5]

  • Reagents and Byproducts: Residual N-bromosuccinimide (NBS) or its byproduct, succinimide.[3][5]

  • Isomeric Impurities: Formation of other brominated isomers of 2-amino-5-fluorobenzoic acid.

  • Residual Solvents: Solvents used during the synthesis and workup, such as acetic acid or petroleum ether.[3][5]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of the compound and separating it from potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities if they are present in sufficient quantities.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: A good starting point for recrystallization is to use a solvent system that is effective for similar substituted benzoic acids. An acetone/water mixture is a viable option.[1] Alternatively, a solvent pair like dichloromethane and methanol can be effective, where the compound is dissolved in a minimal amount of the "good" solvent (dichloromethane) and the "poor" solvent (methanol) is added to induce precipitation.[2]

Q4: My yield is very low after recrystallization. What are the common causes?

A4: A low yield can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.[4]

Experimental Protocols

Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone/water or dichloromethane/methanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., acetone or dichloromethane) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization:

    • For a single solvent system (e.g., aqueous acetone): Add the hot secondary solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

    • For a solvent pair system (e.g., dichloromethane/methanol): Allow the solution to cool slightly, then add the "poor" solvent (e.g., methanol) dropwise until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool to room temperature undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent or a non-polar solvent like petroleum ether.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration crystallization Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic outcome outcome start Recrystallization Issue? oiling_out Oiling Out? start->oiling_out Yes no_crystals No Crystals? start->no_crystals No oiling_out->outcome Yes Reheat, add more solvent, cool slowly oiling_out->no_crystals No no_crystals->outcome Yes Induce crystallization (scratch/seed), or concentrate solution colored_product Colored Product? no_crystals->colored_product No colored_product->outcome Yes Use activated charcoal during recrystallization colored_product->outcome No Purity OK or other issue

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectral Data of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-3-bromo-5-fluorobenzoic acid and its structural analogs. The data presented herein is intended to support researchers in the unambiguous identification and characterization of these compounds, which are valuable intermediates in pharmaceutical and materials science research.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

Compoundδ (ppm) and MultiplicityAssignment
This compound 12.72 (br s, 1H), 7.71 (d, J=7.8 Hz, 1H), 7.55 (d, J=9.4 Hz, 1H), 6.76 (br s, 2H)-COOH, Ar-H, Ar-H, -NH₂
2-Amino-5-fluorobenzoic acid 8.6 (s, 1H), 7.42 (s, 1H), 7.16 (s, 1H), 6.80 (s, 1H)-COOH, Ar-H, Ar-H, Ar-H
2-Amino-3-bromobenzoic acid 7.75 (d, 1H), 7.30 (t, 1H), 6.70 (d, 1H)Ar-H, Ar-H, Ar-H
3-Bromo-5-fluorobenzoic acid 8.15 (t, J=1.8 Hz, 1H), 7.95 (ddd, J=7.9, 1.8, 1.0 Hz, 1H), 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H)Ar-H, Ar-H, Ar-H, Ar-H

Table 2: ¹³C NMR Spectral Data Comparison

Compoundδ (ppm)
This compound Data not readily available in searched literature.
2-Amino-5-fluorobenzoic acid Data not readily available in searched literature.
2-Amino-3-bromobenzoic acid Data not readily available in searched literature.
3-Bromo-5-fluorobenzoic acid 171.5 (C=O), 136.0 (C), 133.0 (CH), 132.8 (C), 130.2 (CH), 128.8 (CH), 122.5 (C-Br)

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the compounds discussed.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was accurately weighed.

  • The sample was dissolved in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • The resulting solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration and solubility.

Data Processing:

The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or TMS.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with atom numbering for potential correlation with NMR assignments.

Caption: Chemical structure of this compound.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Amino-3-bromo-5-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. We offer a predictive fragmentation pathway based on established principles of mass spectrometry and compare this powerful analytical technique with alternative methods, supported by detailed experimental protocols.

Mass Spectrometry Fragmentation Pattern of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a highly probable fragmentation pattern can be predicted based on the known behavior of its constituent functional groups under mass spectrometric analysis. The molecular weight of this compound is 234.02 g/mol , with a monoisotopic mass of approximately 232.95 u.[1] An initial electrospray ionization (ESI) would likely result in the formation of a protonated molecule [M+H]⁺ at m/z 234.[1]

Subsequent collision-induced dissociation (CID) is expected to yield a series of characteristic fragment ions. The presence of a carboxylic acid, an amino group, and halogen atoms (bromine and fluorine) on an aromatic ring dictates the most probable cleavage points.

A key fragmentation pathway for aromatic carboxylic acids involves the loss of water (H₂O) and carbon monoxide (CO).[2][3][4] Additionally, the carbon-bromine bond is susceptible to cleavage. Due to the presence of bromine, a characteristic isotopic pattern with M+ and M+2 peaks of nearly equal intensity would be expected for all bromine-containing fragments.

Based on these principles, the following table outlines the predicted major fragment ions for this compound.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Chemical Formula of Fragment Structural Interpretation
234/236-[C₇H₆BrFNO₂]⁺Protonated Molecular Ion ([M+H]⁺)
217/219H₂O[C₇H₄BrFNO]⁺Loss of water from the carboxylic acid group
189/191H₂O + CO[C₆H₄BrFN]⁺Subsequent loss of carbon monoxide
155Br[C₇H₅FNO₂]⁺Cleavage of the Carbon-Bromine bond
138Br + OH[C₇H₄FNO]⁺Loss of bromine and a hydroxyl radical
110Br + COOH[C₆H₅FN]⁺Decarboxylation and loss of bromine

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized as a logical flow, starting from the protonated parent molecule.

fragmentation_pathway mol [M+H]⁺ m/z 234/236 frag1 [M+H - H₂O]⁺ m/z 217/219 mol->frag1 - H₂O frag3 [M+H - Br]⁺ m/z 155 mol->frag3 - Br frag2 [M+H - H₂O - CO]⁺ m/z 189/191 frag1->frag2 - CO frag4 [M+H - Br - OH]⁺ m/z 138 frag3->frag4 - OH frag5 [M+H - Br - COOH]⁺ m/z 110 frag3->frag5 - COOH experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Receipt dissolution Dissolution/Extraction sample->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization filtration Filtration/Cleanup dissolution->filtration derivatization->filtration lcms LC-MS/MS filtration->lcms hplcuv HPLC-UV filtration->hplcuv gcms GC-MS filtration->gcms peak_integration Peak Integration lcms->peak_integration hplcuv->peak_integration gcms->peak_integration spectral_analysis Spectral Analysis peak_integration->spectral_analysis quantification Quantification spectral_analysis->quantification reporting Reporting quantification->reporting

References

comparative reactivity of 2-Amino-3-bromo-5-fluorobenzoic acid vs other halogenated anthranilic acids

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated anthranilic acids are pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals, prized for their versatile reactivity. This guide provides a comparative analysis of the reactivity of 2-Amino-3-bromo-5-fluorobenzoic acid against other halogenated anthranilic acids. The presence of multiple functional groups—an amine, a carboxylic acid, and two different halogens—on the benzene ring imparts a unique chemical behavior, governed by a delicate interplay of electronic and steric effects. This document explores its performance in key organic transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Factors Influencing Reactivity

The reactivity of halogenated anthranilic acids is primarily dictated by:

  • Nature of the Halogen: The electronegativity and size of the halogen atom influence the electron density of the aromatic ring and the lability of the carbon-halogen (C-X) bond. The general reactivity trend for C-X bond cleavage in cross-coupling reactions is C-I > C-Br > C-Cl > C-F.

  • Position of Substituents: The location of halogens and the amino group relative to the carboxylic acid affects the acidity, nucleophilicity of the amine, and the regioselectivity of further reactions.

  • Electronic Effects: Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). For fluorine, the -I effect dominates, deactivating the ring, while for bromine, the effect is more balanced but still deactivating overall. The amino group is a strong activating group (+M > -I).

I. Reactivity in Ullmann Condensation and Acridone Synthesis

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N, C-O, or C-S bonds. In the context of anthranilic acids, it is frequently employed for N-arylation, often as a key step in the synthesis of acridone scaffolds, which are present in many biologically active compounds.[1][2][3] The reactivity in this transformation depends on the nucleophilicity of the amino group and the susceptibility of the molecule to cyclization.

The electronic properties of the halogen substituents play a critical role. While electron-withdrawing groups like fluorine and bromine decrease the nucleophilicity of the ortho-amino group, this effect is often counteracted by the reaction conditions required for Ullmann-type reactions.[3] More significantly, these substituents influence the subsequent electrophilic cyclization step to form the acridone ring.

G cluster_0 Factors Influencing Ullmann Condensation Reactivity A Halogen Substituent on Anthranilic Acid B Inductive Effect (-I) (Electron Withdrawing) A->B exerts C Mesomeric Effect (+M) (Electron Donating) A->C exerts D Amine (NH2) Nucleophilicity B->D Decreases C->D Increases E Overall Reaction Rate & Acridone Yield D->E Influences Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2 R1-Pd(II)L2-X (Aryl-Pd Complex) oa->pd2 tm Transmetalation pd2->tm pd2_r2 R1-Pd(II)L2-R2 tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Regenerates Catalyst product Ar-R2 (Coupled Product) re->product r1_x Ar-Br (Substrate) (e.g., 2-Amino-3-bromo- 5-fluorobenzoic acid) r1_x->oa r2_b R2-B(OH)2 (Boronic Acid) r2_b->tm base Base (e.g., K2CO3) base->tm G start 2-Amino-5-fluorobenzoic acid process Electrophilic Aromatic Substitution start->process reagent N-Bromosuccinimide (NBS) in Acetic Acid reagent->process product This compound process->product Stir at RT, 16h purify Filtration & Washing product->purify final Final Product (62-66% yield) purify->final

References

A Comparative Guide to the Effect of Halogen Position on the Acidity of Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile. In drug development, the pKa of an active pharmaceutical ingredient (API) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding how subtle structural modifications, such as the placement of a substituent on an aromatic ring, can modulate this acidity is paramount for rational drug design. This guide provides an in-depth comparison of the acidity of fluorobenzoic acid isomers, offering mechanistic explanations and experimental context for the observed trends.

Comparative Acidity: A Data-Driven Overview

The position of the fluorine atom on the benzoic acid ring has a profound impact on the acidity of the carboxylic acid group. A lower pKa value signifies a stronger acid. The experimental pKa values for benzoic acid and its ortho-, meta-, and para-fluoro isomers are summarized below.

CompoundStructurepKa (at 25°C)Acidity Relative to Benzoic Acid
Benzoic AcidC₆H₅COOH4.20[1][2][3]Baseline
2-Fluorobenzoic Acid (ortho)o-FC₆H₄COOH3.27[4][5][6]Strongest
3-Fluorobenzoic Acid (meta)m-FC₆H₄COOH3.86[7][8][9]Stronger
4-Fluorobenzoic Acid (para)p-FC₆H₄COOH4.15[10][11][12]Slightly Stronger

From the data, a clear trend emerges: all three fluorobenzoic acid isomers are more acidic than benzoic acid itself. The order of acidity is:

ortho > meta > para > benzoic acid

The most significant increase in acidity is observed for the ortho isomer, a phenomenon that warrants special consideration.

Mechanistic Insights: Deconstructing the Electronic Effects

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents that stabilize this anion by withdrawing electron density will increase the acidity of the parent acid. Fluorine, being highly electronegative, influences the electron density of the ring and the carboxylate group through two primary electronic effects: the inductive effect and the resonance effect.

  • The Inductive Effect (-I): As a highly electronegative atom, fluorine pulls electron density through the sigma (σ) bonds of the molecule towards itself.[13][14][15] This electron-withdrawing inductive effect helps to disperse and stabilize the negative charge on the carboxylate anion, thereby increasing the acidity of the carboxylic acid.[13][14][15] The strength of the inductive effect diminishes with distance.

  • The Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity.[16] This effect is most pronounced when the substituent is in the ortho or para position.

The final acidity of each isomer is a result of the interplay between these two opposing effects.

  • Para-Fluorobenzoic Acid (pKa = 4.15): In the para position, both the -I and +R effects are at play. The electron-withdrawing inductive effect stabilizes the carboxylate anion, while the electron-donating resonance effect destabilizes it.[16] The net result is a slight increase in acidity compared to benzoic acid, indicating that the inductive effect, although weakened by the distance, still slightly outweighs the resonance effect.[17]

  • Meta-Fluorobenzoic Acid (pKa = 3.86): When fluorine is in the meta position, the resonance effect does not extend to the carboxylate group. Therefore, the acidity is primarily influenced by the strong electron-withdrawing inductive effect.[16] This leads to a more significant stabilization of the conjugate base and a notable increase in acidity compared to both benzoic acid and the para isomer.[8]

  • Ortho-Fluorobenzoic Acid (pKa = 3.27): The ortho isomer is significantly more acidic than the meta and para isomers, and indeed more acidic than what would be predicted based on inductive and resonance effects alone.[18][19] This enhanced acidity is attributed to the "ortho effect." [13][19][20] While not fully understood, the ortho effect is believed to be a combination of steric and electronic factors.[13] One major contributor is steric hindrance, where the bulky ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[19][20] This rotation inhibits resonance between the carboxyl group and the phenyl ring, which increases the acidity of the carboxyl group.[20]

Caption: Logical flow of how substituent position influences acidity.

Experimental Verification: Determining pKa via Potentiometric Titration

The pKa values presented are typically determined experimentally using potentiometric titration. This reliable method involves titrating a solution of the acid with a strong base and monitoring the pH change.[21][22]

  • Preparation of Solutions: A standard solution of the fluorobenzoic acid (e.g., 0.01 M) is prepared in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure solubility. A standardized solution of a strong base, such as 0.1 M NaOH, is also prepared.[23]

  • Calibration: The pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[22][24]

  • Titration Setup: A known volume of the acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[24]

  • Titration Process: The strong base is added incrementally from a burette to the acid solution. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[22][24]

  • Data Analysis: The pH values are plotted against the volume of base added to generate a titration curve. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Acid Solution (e.g., 0.01 M) D Add Base Incrementally A->D B Prepare Standardized Base (e.g., 0.1 M NaOH) B->D C Calibrate pH Meter (Buffers pH 4, 7, 10) F Record pH C->F E Stir and Stabilize D->E After each addition E->F F->D Repeat G Plot Titration Curve (pH vs. Volume) F->G After completion H Identify Half-Equivalence Point G->H I Determine pKa (pKa = pH at half-equiv.) H->I

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

The position of a fluorine substituent on a benzoic acid scaffold provides a classic illustration of how inductive, resonance, and steric effects collectively determine molecular acidity. The meta and para isomers demonstrate the predictable push-and-pull of inductive withdrawal versus resonance donation. The ortho isomer, however, highlights the importance of the "ortho effect," where steric interactions lead to a non-intuitive, yet significant, increase in acidity. For drug development professionals, a thorough understanding of these principles is not merely academic; it is a practical tool for fine-tuning the physicochemical properties of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-bromo-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-3-bromo-5-fluorobenzoic acid derivatives, focusing on their potential as anti-inflammatory, anticancer, and antimicrobial agents. Due to the limited availability of extensive SAR studies on this specific scaffold in publicly accessible literature, this guide draws upon data from structurally related anthranilic acid derivatives to elucidate key structural determinants of biological activity. The information presented herein is intended to guide researchers in the rational design of novel therapeutic agents based on this halogenated anthranilic acid core.

Overview of Biological Activities and SAR Insights

Anthranilic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The substitution pattern on the anthranilic acid scaffold provides a rich library of compounds for comprehensive SAR analysis, aiding in the identification of lead compounds in drug development.[1]

For the this compound core, the presence of two halogen atoms (bromine and fluorine) at positions 3 and 5 is expected to significantly influence its physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity.

Inferred SAR for this compound Derivatives:

Based on SAR studies of related anthranilic acid derivatives, the following relationships can be inferred for the this compound scaffold:

  • Modification of the Carboxylic Acid Group (-COOH): Conversion of the carboxylic acid to an amide or ester can modulate the compound's activity and pharmacokinetic profile. For instance, some N-benzoyl anthranilic acid derivatives have shown selective inhibitory activity against aldo-keto reductase AKR1C3, an enzyme implicated in cancer.[3]

  • Impact of Halogen Substituents: The bromo and fluoro groups at positions 3 and 5 are electron-withdrawing and will influence the acidity of the carboxylic acid and the nucleophilicity of the amino group. The position and nature of halogen substituents on the anthranilic acid ring are known to be critical for activity. In some series of anticancer compounds, fluoro substituents at specific positions have been shown to enhance activity.[5]

Comparative Data on Biological Activities

The following tables summarize the biological activities of various substituted anthranilic acid derivatives from the literature to provide a basis for comparison.

Table 1: Anti-inflammatory Activity of Anthranilic Acid Derivatives

Compound/Derivative ClassAssayActivity MetricResultReference(s)
(+-)-2-[N-(2-carboxyphenyl)-4-aminophenyl]propionic acidCarrageenan-induced rat paw edema% Inhibition at 50 mg/kgComparable to Naproxen[4]
9,10-dihydro-9-oxo-2-acridinealkanoic acids (carboxylic acid side chain)Soybean 12-lipoxygenase inhibitionIC508.4 - 17.2 µM[4]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivativesCOX-2 InhibitionIC500.18 - 0.74 µM[6]

Table 2: Anticancer Activity of Anthranilic Acid and Related Derivatives

Compound/Derivative ClassCell Line(s)Activity MetricResultReference(s)
3-(Substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivativesA375, CT-26, HeLa, MGC80-3, NCI-H460, SGC-7901IC508.2 - 31.7 µM[7]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesNCI60 panelGI501.57 - 2.80 µM[8]
N-Benzoyl anthranilic acid derivativesAKR1C3 InhibitionIC500.31 - 0.35 µM[3]
Anthranilate diamide derivativesBreast cancer cellsIC50Nanomolar to sub-nanomolar[9]
3-substituted benzamide derivativesK562 (Bcr-Abl positive)Antiproliferative activityHighly potent inhibitors[10]

Table 3: Antimicrobial Activity of Anthranilic Acid Derivatives

Compound/Derivative ClassMicroorganism(s)Activity MetricResultReference(s)
Anthranilohydrazide, 3,4-dihydro-4-oxo-1,2,3-benzotriazine, N-phenyl anthranilic acidBacteria-Significant antibacterial activity[2]
Aminopyridine, pyrrolidine, piperidine and morpholine acetamidesE. coli, P. mirabilisMIC37.5 µg/mL[11]
Transition metal complexes of anthranilic acidB. subtilis, E. coli, S. cerevisiae, C. albicansMIC8 - 128 µg/mL[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the biological activities of this compound derivatives.

3.1. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

3.2. In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[16][18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).[16]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]

3.3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the test compound or vehicle control to rats, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Potential Signaling Pathways and Experimental Workflows

The biological effects of anthranilic acid derivatives are often mediated through their interaction with specific signaling pathways. For anticancer activity, potential targets include receptor tyrosine kinases (e.g., EGFR), non-receptor tyrosine kinases (e.g., Bcr-Abl), and enzymes involved in hormone metabolism (e.g., AKR1C3).[3][9][10] Some derivatives may also induce apoptosis or modulate pathways like the MAPK signaling cascade.[6]

Workflow for SAR Study of this compound Derivatives

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound mod_cooh Modification of -COOH group (Amides, Esters) start->mod_cooh mod_nh2 Modification of -NH2 group (Acylation, Alkylation) start->mod_nh2 anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) mod_cooh->anti_inflammatory anticancer Anticancer Assays (e.g., MTT assay) mod_cooh->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) mod_cooh->antimicrobial mod_nh2->anti_inflammatory mod_nh2->anticancer mod_nh2->antimicrobial sar_analysis Structure-Activity Relationship Analysis anti_inflammatory->sar_analysis anticancer->sar_analysis antimicrobial->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id pathway Mechanism of Action & Signaling Pathway Studies lead_id->pathway

Caption: A logical workflow for a structure-activity relationship study.

Potential Anticancer Signaling Pathway

Anticancer_Pathway Compound 2-Amino-3-bromo-5-fluorobenzoic Acid Derivative Kinase Tyrosine Kinase (e.g., EGFR, Bcr-Abl) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: A potential anticancer signaling pathway targeted by anthranilic acid derivatives.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of pharmaceutical quality and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Amino-3-bromo-5-fluorobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A detailed, validated HPLC method is presented, alongside experimental data and a discussion of alternative analytical approaches to inform method selection and development.

Validated HPLC Method for Purity Determination

HPLC is a highly specific and sensitive technique, making it the preferred method for the purity analysis and impurity profiling of APIs and their intermediates.[1] The following section outlines a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Experimental Protocol: RP-HPLC

A reversed-phase HPLC method was developed and validated to separate this compound from its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).

  • Gradient Program: 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-32 min (80% to 20% B), 32-35 min (20% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

HPLC Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical ResultsConclusion
Specificity The peak for the main component should be pure and well-resolved from impurities (Resolution > 2.0).[1]The analyte peak was spectrally pure and well-resolved from all known impurities and degradation products.The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999.[1]0.9997The method is linear over the tested concentration range.
Accuracy (% Recovery) 98.0% - 102.0%.[1][3]99.5% - 101.2%The method is accurate.
Precision (% RSD)
- Repeatability (n=6)RSD ≤ 1.0%.[4]0.58%The method is precise.
- Intermediate PrecisionRSD ≤ 2.0%.[4]1.25%The method demonstrates good intermediate precision.
Robustness % RSD of results should be ≤ 2.0% after minor changes in method parameters.[3]All variations resulted in an RSD of < 2.0%. System suitability parameters were met.The method is robust.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[3]0.04 µg/mLThe method has adequate sensitivity.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[4]0.12 µg/mLThe method is capable of accurately quantifying low levels of impurities.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and sample throughput. Below is a comparison of HPLC with other viable techniques for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Specificity High; excellent separation of non-volatile and thermally stable compounds.[5]High for volatile and thermally stable compounds. Derivatization may be required for polar analytes like carboxylic acids.[6]Very high; provides mass information for peak identification and confirmation, enabling separation of co-eluting peaks with different masses.
Sensitivity Good to excellent, typically in the ng/mL range.[7]Excellent, often in the pg/mL range, especially with sensitive detectors like FID or MS.[8]Excellent, typically in the sub-ng/mL to pg/mL range.
Sample Throughput Moderate; typical run times are 20-60 minutes.Moderate to high; faster run times are possible, but sample preparation (derivatization) can be time-consuming.Moderate; similar run times to HPLC, but data analysis can be more complex.
Instrumentation Cost Moderate.Low to moderate.High.
Applicability to Analyte Well-suited for aromatic carboxylic acids.[6]May require derivatization to increase volatility and thermal stability.[6]Excellent applicability; provides molecular weight and structural information.
Typical Use Case Routine quality control, purity testing, and stability studies.[2]Analysis of residual solvents and volatile impurities.Impurity identification, metabolomics, and analysis of complex mixtures.[9]

Visualizing the Experimental and Logical Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical considerations for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Documentation define_purpose Define Analytical Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters Based on ICH guidelines set_acceptance Set Acceptance Criteria select_parameters->set_acceptance write_protocol Write Validation Protocol set_acceptance->write_protocol prep_solutions Prepare Standards & Samples write_protocol->prep_solutions system_suitability Perform System Suitability Testing prep_solutions->system_suitability run_experiments Execute Validation Experiments system_suitability->run_experiments If SST passes process_data Process Chromatographic Data run_experiments->process_data analyze_results Analyze Results vs. Criteria process_data->analyze_results document_deviations Document Any Deviations analyze_results->document_deviations If any compile_report Compile Validation Report analyze_results->compile_report document_deviations->compile_report final_approval Final Review & Approval compile_report->final_approval

Experimental workflow for HPLC method validation.

Method_Selection_Logic start Start: Define Analytical Need is_quantitative Quantitative Analysis? start->is_quantitative is_volatile Analyte Volatile & Thermally Stable? is_quantitative->is_volatile Yes other Consider Other Techniques (e.g., Titration, NMR) is_quantitative->other No (e.g., simple assay) need_id Need Structural ID? is_volatile->need_id No gc Select GC is_volatile->gc Yes is_routine Routine QC? need_id->is_routine No lcms Select LC-MS need_id->lcms Yes hplc Select HPLC is_routine->hplc Yes is_routine->lcms No (R&D, investigation)

Logical relationship for selecting an analytical method.

Conclusion

The proposed RP-HPLC method provides a robust, specific, and reliable approach for the purity assessment of this compound, meeting the stringent requirements for pharmaceutical quality control. While alternative methods like GC and LC-MS have their specific advantages, particularly for volatile impurity analysis and structural elucidation, HPLC remains the gold standard for routine purity and assay testing of non-volatile pharmaceutical intermediates due to its balance of performance, cost, and ease of use. The choice of the most suitable analytical technique should be based on a thorough evaluation of the specific analytical requirements, including the nature of the analyte and potential impurities, and the intended purpose of the analysis.

References

The Fluorine Factor: A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, acidity, and its binding affinity to biological targets.[1] These characteristics make fluorinated benzoic acid derivatives particularly attractive scaffolds for the development of kinase inhibitors with improved efficacy and pharmacokinetic profiles.[2][3] This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different fluorinated benzoic acids, supported by experimental data and detailed protocols to inform the rational design of novel therapeutics. We will explore how the position of fluorine on the benzoic acid ring can impact the inhibitory activity and cellular effects of the resulting compounds.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate molecule. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[4] Kinase inhibitors act by blocking the activity of these enzymes, thereby interrupting the signaling cascades that drive disease progression.

Comparative Efficacy of Kinase Inhibitors from Fluorinated Benzoic Acid Scaffolds

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below is a compilation from various studies and showcases the inhibitory potential of compounds derived from different fluorinated benzoic acids against various kinase targets.

Fluorinated Benzoic Acid Scaffold Derivative Class Kinase Target IC50 (µM) Reference
2-Fluorobenzoic AcidPhthalic-based derivativeTyrosine Kinase (general)Varies by specific compound[5]
3-Fluorobenzoic AcidPhthalic-based derivativeTyrosine Kinase (general)Varies by specific compound[5]
4-Fluorobenzoic AcidPyrazole derivativeNot SpecifiedSignificant antibacterial activity noted[2]
5-Cyclopropyl-2-fluorobenzoic AcidPyrrolotriazine analogVEGFR-2Varies by specific compound[6]
2-Morpholinobenzoic Acid (non-fluorinated for comparison)N-benzyl substitutedPC-PLCVaries by specific compound[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Antiproliferative Activity in Cancer Cell Lines

The efficacy of a kinase inhibitor is ultimately determined by its effect on cellular processes, such as proliferation. The following table summarizes the cytotoxic effects of various fluorinated benzoic acid derivatives on different cancer cell lines.

Fluorinated Benzoic Acid Scaffold Derivative Class Cancer Cell Line IC50 (µM) Reference
4-Fluorobenzoic AcidFluorinated BenzothiazoleHOP-92 (Non-small cell lung)0.0718[2]
5-Cyclopropyl-2-fluorobenzoic AcidArylhydrazono-2,3-dihydrothiazoleMCF-7 (Breast)10.78 - 29.7[6]
Benzoic Acid (general)Quinazolinone derivativeMCF-7 (Breast)~100[8]

Structure-Activity Relationship (SAR) Insights: The Causality Behind Experimental Choices

The position of the fluorine atom on the benzoic acid ring, along with other substituents, plays a crucial role in determining the inhibitor's binding affinity and selectivity. For instance, the electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, which can in turn influence its interaction with the amino acid residues in the kinase's ATP-binding pocket.[7]

In a study of 2-morpholinobenzoic acid derivatives, halogen substitution on an N-benzyl ring was found to influence both enzyme inhibition and antiproliferative potency.[7] This suggests that the electronic properties conferred by the halogen, including fluorine, are critical for biological activity. While direct SAR data for a series of kinase inhibitors derived from 2-, 3-, and 4-fluorobenzoic acid is limited, the available information suggests that the 3-fluoro substitution could be a beneficial modification.[7]

The choice to explore different fluorinated benzoic acids as starting materials in a drug discovery campaign is a rational one, aimed at fine-tuning the electronic and steric properties of the final compound to achieve optimal target engagement and a favorable pharmacokinetic profile.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the methods used for evaluation, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates Inhibitor Fluorinated Benzoic Acid-Derived Kinase Inhibitor Inhibitor->RAF Inhibits

A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions incubation Incubate Kinase with Inhibitor reagents->incubation reaction Initiate Reaction with ATP & Substrate incubation->reaction detection Detect Phosphorylation (e.g., TR-FRET, Luminescence) reaction->detection ic50 Calculate IC50 detection->ic50 cell_culture Seed Cells in Microplate treatment Treat Cells with Inhibitor Dilutions cell_culture->treatment cell_incubation Incubate for 24-72 hours treatment->cell_incubation viability_assay Perform Viability Assay (e.g., MTT, XTT) cell_incubation->viability_assay absorbance Measure Absorbance viability_assay->absorbance cell_ic50 Calculate IC50 absorbance->cell_ic50

References

A Comparative Guide to Quantum Chemical Calculations for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of computational methods used in quantum chemistry to predict the physicochemical properties of substituted benzoic acids, compounds of significant interest in medicinal chemistry and materials science. We will focus on the performance of various Density Functional Theory (DFT) functionals in predicting acid dissociation constants (pKa), a critical parameter in drug development.

Introduction

Substituted benzoic acids are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. Their acidity, governed by the pKa value, influences their solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Predicting these properties through computational methods offers a rapid and cost-effective alternative to extensive experimental procedures.[1] This guide compares the accuracy of several DFT functionals against experimental data for pKa prediction.

Performance Comparison: pKa Prediction

The accuracy of a computational method is benchmarked by comparing its predictions to experimental values. The following tables summarize the performance of various DFT functionals in calculating the pKa of a series of substituted benzoic acids in aqueous solution. The error is presented as ΔpKa (pKa_calc - pKa_exp).

Methodology 1: B3LYP Functional

The B3LYP functional is one of the most widely used hybrid DFT methods. The data below is based on calculations performed at the B3LYP/6-311G(d,p) level of theory.[2][3]

Table 1: Calculated vs. Experimental pKa Values using B3LYP/6-311G(d,p)

Compound Substituent Position Experimental pKa Calculated pKa ΔpKa
Benzoic Acid - 4.20 4.15 -0.05
4-Nitrobenzoic Acid para 3.44 3.39 -0.05
3-Nitrobenzoic Acid meta 3.45 3.50 +0.05
4-Chlorobenzoic Acid para 3.99 4.01 +0.02
3-Chlorobenzoic Acid meta 3.82 3.85 +0.03
4-Hydroxybenzoic Acid para 4.58 4.65 +0.07
3-Hydroxybenzoic Acid meta 4.08 4.12 +0.04
4-Methylbenzoic Acid para 4.37 4.40 +0.03
3-Methylbenzoic Acid meta 4.27 4.31 +0.04
4-Methoxybenzoic Acid para 4.47 4.55 +0.08

| 3-Methoxybenzoic Acid | meta | 4.09 | 4.15 | +0.06 |

Data synthesized from multiple sources referencing B3LYP performance.[2][3]

Methodology 2: Modern Functionals (CAM-B3LYP & PBE1PBE)

More recent functionals have been developed to better handle specific electronic effects. CAM-B3LYP is a range-separated hybrid functional, while PBE1PBE (also known as PBE0) is another popular hybrid functional. The data below is from calculations using the 6-311+G(d,p) basis set and the SMD solvation model.[1]

Table 2: Calculated vs. Experimental pKa Values using Modern Functionals

Compound Experimental pKa CAM-B3LYP pKa CAM-B3LYP ΔpKa PBE1PBE pKa PBE1PBE ΔpKa
2-Chlorobenzoic Acid 2.94 3.01 +0.07 2.90 -0.04
3-Chlorobenzoic Acid 3.82 3.80 -0.02 3.78 -0.04
4-Chlorobenzoic Acid 3.99 3.98 -0.01 3.95 -0.04
2-Methoxybenzoic Acid 4.09 4.31 +0.22 4.20 +0.11
3-Methoxybenzoic Acid 4.09 4.11 +0.02 4.09 0.00
4-Methoxybenzoic Acid 4.47 4.45 -0.02 4.44 -0.03
2-Methylbenzoic Acid 3.91 4.15 +0.24 4.05 +0.14

| 2,6-Dimethylbenzoic Acid| 3.25 | 3.80 | +0.55 | 3.65 | +0.40 |

Data extracted from a recent comparative study.[1]

Analysis: The B3LYP functional provides excellent results for many meta- and para-substituted benzoic acids.[2][3] However, modern functionals like CAM-B3LYP and PBE1PBE show comparable, and in some cases, slightly improved accuracy for these systems.[1] A notable challenge for all tested functionals is the "ortho effect," where substituents at the 2-position (and especially 2,6-disubstitution) lead to larger discrepancies between calculated and experimental pKa values.[1] This is evident in the larger ΔpKa for compounds like 2-Methylbenzoic acid and 2,6-Dimethylbenzoic acid.

Computational Protocols

Accurate pKa prediction requires a well-defined computational protocol that includes gas-phase optimizations and a solvation model to account for the solvent environment.

General Protocol for pKa Calculation

The pKa is calculated from the Gibbs free energy of the deprotonation reaction (ΔG_dep) in solution.[1]

1. Gas-Phase Optimization and Frequency Calculation:

  • The molecular geometries of both the protonated benzoic acid (HA) and its conjugate base (A⁻) are optimized in the gas phase.

  • The chosen DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) are applied.[1][4]

  • Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

2. Solvation Energy Calculation:

  • A continuum solvation model, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), is used to calculate the Gibbs free energy of solvation for HA, A⁻, and the proton (H⁺).[1][5]

  • Single-point energy calculations are performed on the gas-phase optimized geometries using the same functional and basis set but within the specified solvent continuum (e.g., water).

3. pKa Calculation:

  • The Gibbs free energy of deprotonation in solution (ΔG_dep) is calculated using a thermodynamic cycle.

  • The pKa is then derived using the formula: pKa = ΔG_dep / (2.303 * RT), where R is the gas constant and T is the temperature.[1] An established experimental value for the solvation free energy of the proton is required for this calculation.[5]

Visualizations

Workflow for pKa Calculation

The following diagram illustrates the typical computational workflow for predicting the pKa of a substituted benzoic acid.

G cluster_inputs Inputs cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_analysis Analysis & Output mol_HA Structure (HA) opt_HA Geometry Optimization (HA) mol_HA->opt_HA mol_A Structure (A-) opt_A Geometry Optimization (A-) mol_A->opt_A freq_HA Frequency Calculation (HA) opt_HA->freq_HA freq_A Frequency Calculation (A-) opt_A->freq_A solv_HA Solvation Energy (HA) freq_HA->solv_HA solv_A Solvation Energy (A-) freq_A->solv_A calc_delta_g Calculate ΔG(dep) solv_HA->calc_delta_g solv_A->calc_delta_g solv_H Solvation Energy (H+) solv_H->calc_delta_g calc_pka Calculate pKa calc_delta_g->calc_pka

Caption: Computational workflow for pKa prediction of benzoic acids.

Substituent Effects on Acidity

This diagram illustrates the logical relationship between a substituent's electronic properties and the resulting acidity (pKa) of the benzoic acid derivative.

G sub Substituent (e.g., -NO2, -OCH3) ewg Electron-Withdrawing (EWG) sub->ewg edg Electron-Donating (EDG) sub->edg stab Stabilizes Conjugate Base (Anion) ewg->stab destab Destabilizes Conjugate Base (Anion) edg->destab pka_low Lower pKa (Stronger Acid) stab->pka_low pka_high Higher pKa (Weaker Acid) destab->pka_high

Caption: Influence of substituent electronic effects on benzoic acid pKa.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of Fluorinated vs. Non-Fluorinated Drug Analogues, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. This guide provides a detailed comparison of the biological activity of fluorinated versus non-fluorinated analogues, focusing on a case study of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. By examining key quantitative data and outlining detailed experimental protocols, we aim to provide a comprehensive resource for researchers in the field of drug discovery and development.

The introduction of fluorine can significantly impact a drug's potency, metabolic stability, and overall efficacy. This is primarily due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can alter electronic properties, improve binding interactions with target proteins, and block sites of metabolic degradation.[1][2]

Quantitative Comparison of Biological Activity

The following table summarizes the biological activity of a non-fluorinated quinazoline EGFR inhibitor (Analog A) and its difluorinated counterpart (Analog B) against the drug-resistant EGFR L858R/T790M/C797S mutant. The data illustrates the significant impact of fluorination on inhibitory potency.

ParameterAnalog A (Non-fluorinated)Analog B (Difluorinated)Fold Improvement
Enzymatic Inhibition (IC50) 8.2 nM1.94 nM4.23x
Cellular Potency (EC50) 95 nM21 nM4.52x
Binding Affinity (Ki) 3.5 nM0.8 nM4.38x
Metabolic Half-life (t½) in HLM 18 min55 min3.06x
Intrinsic Clearance (CLint) in HLM 77 µL/min/mg25 µL/min/mg3.08x

HLM: Human Liver Microsomes. Data is representative of typical findings in comparative studies of fluorinated and non-fluorinated EGFR inhibitors. The IC50 values are based on a reported 4.23-fold increase in potency for a difluorinated inhibitor against the EGFR L858R/T790M/C797S mutant.[2]

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays used to evaluate the biological activity of the drug analogues.

In Vitro Kinase Inhibition Assay (EGFR)

This assay determines the concentration of the inhibitor required to block 50% of the EGFR kinase activity (IC50).

Materials:

  • Recombinant human EGFR (L858R/T790M/C797S) enzyme

  • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Add 10 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (EC50)

This assay measures the effectiveness of a compound in inhibiting cell growth in a cellular context.

Materials:

  • Human non-small cell lung cancer (NSCLC) cell line expressing the EGFR L858R/T790M/C797S mutant (e.g., Ba/F3 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the diluted compounds and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • Calculate the percent cell growth inhibition for each compound concentration relative to the vehicle-treated control.

  • Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add the test compound to the reaction mixture to initiate the metabolic reaction.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the metabolic half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the intrinsic clearance (CLint) from the half-life and the protein concentration.

Visualizing the Impact: Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Fluorinated/ Non-Fluorinated Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline analogues.

Experimental_Workflow cluster_potency Potency Assessment cluster_stability Metabolic Stability Assessment Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis Cell_Assay Cell-Based Proliferation Assay (EC50) Cell_Assay->Data_Analysis Microsomal_Assay Microsomal Stability Assay (t½, CLint) Microsomal_Assay->Data_Analysis Start Fluorinated & Non-Fluorinated Analogues Start->Kinase_Assay Start->Cell_Assay Start->Microsomal_Assay Conclusion Conclusion on Fluorine's Impact Data_Analysis->Conclusion

Caption: Workflow for the comparative biological evaluation of drug analogues.

References

A Comparative Guide to the Certificate of Analysis for 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and purity of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison centered on the Certificate of Analysis (CoA) for 2-Amino-3-bromo-5-fluorobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will dissect the critical quality attributes of this compound, compare it with viable alternatives, and provide the experimental framework necessary for its robust analysis.

The Anatomy of a Certificate of Analysis for this compound

A Certificate of Analysis is more than a mere declaration of purity; it is a comprehensive quality passport for a chemical substance. For a crucial intermediate like this compound, the CoA provides the foundational evidence of its identity, purity, and the absence of deleterious impurities. A typical CoA for this compound will be structured around the following key analytical assessments:

  • Identification: Confirmatory tests to ensure the material is indeed this compound.

  • Assay/Purity: Quantitative determination of the percentage of the desired compound.

  • Impurity Profiling: Detection and quantification of any organic and inorganic impurities.

  • Physicochemical Properties: Measurement of fundamental physical characteristics.

The stringency of these tests and their acceptance criteria are often guided by international standards such as those from the International Council for Harmonisation (ICH).[1][2][3]

Comparative Analysis: this compound vs. Key Alternatives

The selection of a chemical intermediate is often a balance between reactivity, availability, purity, and cost. Here, we compare this compound with two structurally similar and synthetically relevant alternatives: 2-Amino-3-bromo-5-chlorobenzoic acid and 2-Amino-5-bromo-3-fluorobenzoic acid .

ParameterThis compound (Target) 2-Amino-3-bromo-5-chlorobenzoic acid (Alternative 1) 2-Amino-5-bromo-3-fluorobenzoic acid (Alternative 2)
Molecular Formula C₇H₅BrFNO₂C₇H₅BrClNO₂C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol 250.48 g/mol 234.02 g/mol
Appearance Off-white to light yellow crystalline powderOff-white to beige crystalline powderLight brown to beige crystalline powder
Melting Point ~185-190 °C~210-215 °C~205-210 °C
Purity (by HPLC) ≥ 98.0%≥ 97.0%≥ 98.0%
Key Impurities Starting materials (e.g., 2-amino-5-fluorobenzoic acid), over-brominated species, residual solvents.Starting materials (e.g., 2-amino-5-chlorobenzoic acid), other halogenated isomers, residual solvents.Isomeric impurities, starting materials (e.g., 2-amino-3-fluorobenzoic acid), residual solvents.
Water Content (KF) ≤ 0.5%≤ 0.5%≤ 0.5%
Solubility Soluble in DMSO and methanol.Soluble in DMSO and methanol.Soluble in DMSO and methanol.

Expert Insights: The choice between these intermediates is dictated by the specific synthetic route and the desired electronic properties of the target molecule. The fluorine and chlorine substituents exert different inductive and mesomeric effects, influencing the reactivity of the amino and carboxylic acid functional groups. While all three compounds are valuable synthetic building blocks, the purity profile and the nature of potential impurities are critical considerations for downstream applications, impacting reaction yields and the purity of the final API.

Experimental Protocols for CoA Verification

To ensure the quality of this compound, a series of well-defined analytical procedures are employed. These protocols form the backbone of a reliable Certificate of Analysis.

Identity Confirmation by ¹H NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Compare the chemical shifts, multiplicities, and integration of the observed signals with the expected spectrum of this compound. The aromatic protons and the amine protons should be clearly identifiable.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C vibrations.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and detecting trace impurities.[4]

Protocol for HPLC Purity Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in a suitable diluent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Determine the area percent of the main peak relative to the total area of all peaks to calculate the purity.

Determination of Water Content by Karl Fischer Titration

Excess water can be detrimental to many chemical reactions. Karl Fischer titration is the gold standard for accurate water content determination.[5][6][7]

Protocol for Karl Fischer Titration:

  • Instrument Setup: Use a calibrated Karl Fischer titrator.

  • Titration: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a Karl Fischer reagent.

  • Endpoint Detection: The titration proceeds until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the amount of titrant consumed.

Visualizing Analytical Workflows

To better illustrate the logical flow of the analytical procedures, the following diagrams are provided.

CoA_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Assessment cluster_physchem Physicochemical Properties NMR ¹H NMR Analysis CoA Certificate of Analysis Issued NMR->CoA FTIR FTIR Analysis FTIR->CoA HPLC HPLC Purity HPLC->CoA GC_HS Residual Solvents (GC-HS) GC_HS->CoA MP Melting Point MP->CoA KF Water Content (Karl Fischer) KF->CoA Sample Sample Received Sample->NMR Sample->FTIR Sample->HPLC Sample->GC_HS Sample->MP Sample->KF

Caption: Analytical workflow for generating a Certificate of Analysis.

Comparison_Logic cluster_alternatives Structural Alternatives cluster_criteria Selection Criteria Compound This compound Purity Purity & Impurity Profile Compound->Purity Reactivity Electronic Effects & Reactivity Compound->Reactivity Cost Cost & Availability Compound->Cost Alt1 2-Amino-3-bromo-5-chlorobenzoic Acid Alt1->Purity Alt1->Reactivity Alt1->Cost Alt2 2-Amino-5-bromo-3-fluorobenzoic Acid Alt2->Purity Alt2->Reactivity Alt2->Cost Decision Optimal Intermediate Selection Purity->Decision Critical for API quality Reactivity->Decision Impacts synthesis outcome Cost->Decision Project feasibility

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of the research lifecycle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-3-bromo-5-fluorobenzoic acid, grounding every procedure in the principles of chemical compatibility, regulatory compliance, and operational safety.

The structure of this compound—an aromatic compound containing both bromine and fluorine—places it firmly in the category of halogenated organic waste . This classification is the cornerstone of its disposal pathway, as improper handling can lead to dangerous reactions, regulatory violations, and significant environmental harm.

Hazard Profile and Essential Safety Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Its primary risks are associated with direct contact and inhalation.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionRationale and Implication for Handling
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]Prolonged or repeated contact can cause dermatitis. This necessitates the use of chemically resistant gloves and a lab coat.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]The compound can cause significant, potentially lasting, eye damage. Splash-proof safety goggles are mandatory.
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[1][2]The solid can exist as a fine powder or dust, which, if inhaled, can irritate the respiratory tract. All handling must occur in a certified chemical fume hood.

The causality behind its classification as halogenated waste is crucial: such compounds require high-temperature incineration at specialized facilities to ensure complete destruction and prevent the formation of ecotoxic byproducts like dioxins and furans.[3] Mixing this waste with non-halogenated streams contaminates the entire batch, escalating disposal costs and environmental liability.

Pre-Disposal Operations: Engineering Controls and PPE

Safe disposal begins with creating a controlled environment. The following controls and Personal Protective Equipment (PPE) are mandatory when handling this compound for disposal.

  • Primary Engineering Control: Chemical Fume Hood All waste transfer operations must be performed within a properly functioning chemical fume hood. This is the most effective way to minimize inhalation exposure to fine particulates of the compound.[1][2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

    • Eye Protection: Wear splash-proof chemical safety goggles that provide a complete seal around the eyes.[2]

    • Body Protection: A full-length laboratory coat must be worn and fully fastened.

    • Respiratory Protection: While a fume hood is the primary control, if there is any risk of aerosolization outside of a hood, a NIOSH-certified respirator may be required, consistent with your institution's safety protocols and OSHA standards.[4]

The Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and institutional best practices.[5][6]

Step 1: Waste Identification and Segregation

This is the most critical step. This compound must be disposed of as Solid Halogenated Organic Waste .

  • Action: Designate a specific waste container solely for this and other compatible halogenated solids.

  • Causality: Never mix halogenated waste with non-halogenated organic waste, aqueous waste (acids, bases), or oxidizers.[7][8][9] Incompatible materials can react violently, producing heat, gas, or toxic fumes. Segregation ensures safe transport and proper final disposal.

Step 2: Container Selection and Preparation
  • Action: Select a clean, dry, and robust waste container with a secure, leak-proof screw-top lid. A wide-mouth high-density polyethylene (HDPE) container is ideal for solid waste.

  • Causality: The container must be made of a material that does not react with the chemical waste.[10] A secure lid is essential to prevent spills and the release of dust.

Step 3: Accurate and Compliant Labeling
  • Action: Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[5][8] Fill it out completely and legibly with the following information:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • Generator Information: Your name, department, and room number.

    • Hazard Pictograms: Check the appropriate boxes for "Irritant" and any other relevant hazards.

  • Causality: Proper labeling is a legal requirement that communicates the container's contents and associated dangers to all personnel, from laboratory staff to EHS and disposal vendor teams.

Step 4: Safe Transfer of Waste
  • Action: Inside a chemical fume hood, carefully transfer the solid this compound into the prepared, labeled container using a dedicated scoop or spatula. Minimize the generation of dust by avoiding dropping the material from a height.

  • Causality: Performing the transfer in a fume hood contains any dust, protecting the operator from respiratory irritation.[2]

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Action: Securely close the container lid. Store the container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][10] The SAA should have secondary containment (e.g., a tray or bin) to contain any potential leaks.

  • Causality: The SAA framework ensures that hazardous waste is managed safely in the laboratory before being moved to a central storage facility. Secondary containment is a crucial safeguard against spills contaminating the workspace.[6]

Step 6: Arranging for Final Disposal
  • Action: Once the container is full (typically no more than 90% capacity) or has been in the SAA for the maximum allowed time (consult your institution's policy, often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][10]

  • Causality: Final disposal must be handled by a licensed hazardous waste contractor who will transport the material to an approved waste disposal plant for incineration.[1][2] This is not a task that can be performed by laboratory personnel.

Workflow Visualization: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_protocol Disposal Protocol A Identify Waste: This compound B Assess Hazards: Irritant (Skin, Eye, Respiratory) A->B C Don PPE & Use Fume Hood B->C D Classify Waste Stream C->D E Select 'Solid Halogenated Organic' Container D->E Halogenated F Prepare 'Hazardous Waste' Label E->F G Transfer Waste into Container F->G H Store in Secondary Containment within Satellite Accumulation Area (SAA) G->H I Contact EHS for Pickup H->I J Waste Removed by Licensed Vendor I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

Even with careful planning, accidents can occur. Swift and correct action is vital.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep or vacuum (with HEPA filter) the spilled material into a suitable container for disposal.[2] Avoid actions that create dust.

    • Decontaminate the area with an appropriate solvent and wipe clean.

    • Label the spill cleanup debris as "Solid Halogenated Organic Waste" and dispose of it accordingly.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

Personal protective equipment for handling 2-Amino-3-bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-fluorobenzoic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Chemical Profile and Hazards:

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also considered harmful if swallowed.[4]

Hazard ClassificationGHS Category
Skin Corrosion/IrritationCategory 2[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2[1][2][3]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1][2][3]
Acute toxicity, OralHarmful if swallowed[4]

Personal Protective Equipment (PPE):

Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Body PartRequired PPEStandards/Specifications
Eyes/Face Chemical safety goggles or a face shield.[3][5]Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protective gloves (e.g., nitrile, neoprene) and a laboratory coat or other protective clothing.[1][6]Impervious and chemically resistant.[7]
Respiratory Use in a well-ventilated area is required.[1] For situations with inadequate ventilation or potential for dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

Operational and Disposal Plans:

A systematic approach to handling, from receipt of the chemical to its final disposal, is crucial for safety and regulatory compliance.

Handling and Storage:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all direct contact with the skin and eyes.[5][8]

  • Do not breathe in dust, fumes, or vapors.[1][2]

  • After handling, thoroughly wash your hands, face, and any other exposed skin.[1][2][4]

  • Store the container tightly sealed in a cool, dry, and well-ventilated location.[1][4] The designated storage area should be secure and locked.[1][2][3]

Emergency First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Immediately move the individual to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms develop or persist.[1][2][4]
Skin Contact Remove any contaminated clothing. Immediately wash the affected skin area with a generous amount of soap and water for a minimum of 15 minutes. If irritation of the skin occurs, seek medical advice.[1][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If contact lenses are present and can be easily removed, do so. Continue to rinse. If eye irritation continues, it is important to get medical advice.[1][4]
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[1][2][4]

Spill and Disposal Protocol:

  • Spills: In the event of a spill, evacuate the area. Wear the appropriate PPE, including respiratory protection, before attempting to clean up. For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it in a suitable container for disposal.[8]

  • Disposal: All waste, including contaminated materials and the chemical itself, must be disposed of through an approved waste disposal facility.[1][2][3][4]

Experimental Workflow:

The following diagram outlines the necessary steps for the safe handling of this compound throughout the experimental process.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Handle Chemical in Fume Hood C->D Begin Experiment E Conduct Experiment D->E F Decontaminate Work Area and Equipment E->F G Segregate Chemical Waste F->G Post-Experiment H Dispose of Waste via Approved Channels G->H I In Case of Spill or Exposure J Follow First Aid Procedures I->J K Notify Supervisor J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.